5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
Description
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Properties
IUPAC Name |
5-bromo-6-chloro-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQZJIDYGRBKKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468327 | |
| Record name | 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869188-52-3 | |
| Record name | 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is a halogenated benzodioxole derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring bromine, chlorine, and fluorine substituents, imparts unique chemical properties that make it an attractive building block for the synthesis of more complex molecules. This technical guide provides a summary of the available chemical and physical properties of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, including a detailed synthesis protocol.
Core Chemical Properties
While comprehensive experimental data for 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is not widely available in public literature, the following tables summarize the known identifiers and physicochemical properties.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 869188-52-3 |
| Molecular Formula | C₇H₂BrClF₂O₂ |
| Molecular Weight | 271.44 g/mol |
| Synonyms | 5-bromo-6-chloro-2,2-difluorobenzodioxole, 6-Bromo-5-chloro-2,2-difluorobenzo[1][2]dioxole |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 95 °C at 16 mbar | [1] |
| Purity | Technical grade, ≥90%, 95% | Commercial Suppliers |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Spectroscopic Data
Synthesis Protocol
A detailed method for the preparation of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole has been described in the patent literature.[1] The following is a summary of the experimental protocol.
Reaction Scheme
Caption: Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Experimental Procedure [1]
-
Reaction Setup: A stainless steel autoclave is charged with hydrogen fluoride (HF), titanium tetrachloride (TiCl₄), and 5-chloro-2,2-difluorobenzodioxole at 0°C.
-
Bromination: After stirring the initial mixture, bromine (Br₂) is added while maintaining the temperature between 0-10°C. The hydrogen bromide (HBr) gas formed during the reaction is released.
-
Reaction Completion: The reaction mixture is stirred for an additional hour at 10°C and another hour at 20°C.
-
Work-up: The hydrogen fluoride is removed by distillation under reduced pressure. The remaining residue is poured onto ice, and the product is extracted with dichloromethane.
-
Purification: The organic layer is washed with a bicarbonate solution, dried, and then distilled to yield the final product, 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Reactivity and Potential Applications
The presence of both bromo and chloro substituents on the aromatic ring of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole makes it a versatile intermediate for various chemical transformations. It is particularly suited for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse functional groups.
While specific, peer-reviewed studies on the biological activity of this compound are lacking, related benzodioxole derivatives have been explored for various therapeutic areas. There are general suggestions that halogenated benzodioxoles may possess anti-tumor and antimicrobial properties, but these claims require substantial experimental validation for this specific molecule.
Safety and Handling
The safety data for 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is not extensively documented. Based on data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.
Conclusion
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is a chemical intermediate with potential for use in the synthesis of novel compounds in the fields of drug discovery and materials science. While a synthetic protocol is available, a comprehensive characterization of its physicochemical properties and biological activities is not yet publicly available. Further research is warranted to fully elucidate the potential of this compound.
Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute a recommendation for any specific use. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-chloro-2,2-difluorobenzodioxole is a halogenated heterocyclic organic compound. Its structure, featuring a benzodioxole core with bromine, chlorine, and fluorine substituents, suggests its potential as a versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The electron-withdrawing nature of the halogen atoms and the difluoromethylenedioxy group can significantly influence the molecule's reactivity and physicochemical properties, making it a compound of interest for designing novel bioactive agents. This guide provides a summary of the available physicochemical data for 5-Bromo-6-chloro-2,2-difluorobenzodioxole, along with general safety and handling recommendations.
Physicochemical Properties
The following tables summarize the key physicochemical identifiers and properties for 5-Bromo-6-chloro-2,2-difluorobenzodioxole. It is important to note that while basic identifiers are readily available from commercial suppliers, detailed experimental data such as melting point, boiling point, and specific solubility values are not extensively published in publicly accessible literature.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 869188-52-3 |
| Molecular Formula | C₇H₂BrClF₂O₂ |
| Molecular Weight | 271.44 g/mol [1] |
| IUPAC Name | 5-bromo-6-chloro-2,2-difluoro-1,3-benzodioxole |
| InChI | InChI=1S/C7H2BrClF2O2/c8-3-1-5-6(2-4(3)9)13-7(10,11)12-5/h1-2H[1] |
| InChI Key | XTQZJIDYGRBKKT-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C(=C2C(=C1)OC(O2)(F)F)Cl)Br |
| Synonyms | 5-bromo-6-chloro-2,2-difluorobenzodioxole; 2,2-Difluoro-5-chloro-6-bromo-1,3-benzodioxole; 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole; 4-Bromo-5-chloro-1,2-(difluoromethylenedioxy)benzene; 6-bromo-5-chloro-2,2-difluoro-benzo[2][3]dioxole[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Notes |
| Purity | Technical grade, min 90% - 95%[1] | As specified by commercial suppliers. |
| Appearance | Not specified | Typically, such compounds are solids or oils. |
| Melting Point | Not available | Experimental data is not publicly available. |
| Boiling Point | Not available | Experimental data is not publicly available. |
| Solubility | Not available | Detailed solubility data in various solvents is not published. General solubility in common organic solvents is expected. |
Experimental Protocols
General Analytical Workflow
A standard procedure for the characterization of a novel or synthesized chemical entity like 5-Bromo-6-chloro-2,2-difluorobenzodioxole would involve a series of analytical techniques to confirm its identity, purity, and structure.
Safety and Handling
The following safety and handling information is derived from available Safety Data Sheets (SDS) for similar chemical compounds. It is crucial to consult the specific SDS for 5-Bromo-6-chloro-2,2-difluorobenzodioxole before handling.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Reactivity and Potential Applications
The chemical structure of 5-Bromo-6-chloro-2,2-difluorobenzodioxole suggests several potential avenues for its application in organic synthesis. The presence of two distinct halogen atoms (bromine and chlorine) on the aromatic ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This differential reactivity can be exploited to introduce a variety of substituents, thereby enabling the synthesis of a diverse library of compounds.
Given its structural motifs, 5-Bromo-6-chloro-2,2-difluorobenzodioxole could serve as a key building block in the synthesis of:
-
Pharmaceuticals: The benzodioxole moiety is present in numerous biologically active compounds. The addition of halogens provides handles for further chemical modification to develop novel drug candidates.
-
Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic rings. This compound could be a precursor to new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Fluorinated organic molecules are of increasing interest in materials science for applications in areas such as organic electronics and liquid crystals.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information linking 5-Bromo-6-chloro-2,2-difluorobenzodioxole to specific signaling pathways or detailing its biological activity. As a chemical intermediate, its primary role is in the synthesis of other molecules that may then be investigated for their biological effects. The logical relationship for its potential use in drug discovery is outlined in the following diagram.
Conclusion
5-Bromo-6-chloro-2,2-difluorobenzodioxole is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data on its physicochemical properties are scarce in the public domain, its chemical structure suggests it is a valuable tool for medicinal and synthetic chemists. Further research is required to fully characterize this compound and explore its applications. Researchers and drug development professionals should exercise appropriate caution and follow standard laboratory safety procedures when handling this compound.
References
Technical Guide: 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (CAS Number: 869188-52-3)
Technical Guide: 5-Bromo-6-chloro-2,2-difluorobenzo[d][1]dioxole (CAS Number: 869188-52-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the publicly available information regarding the chemical compound with CAS number 869188-52-3. Extensive searches for its application in biological studies, including specific experimental workflows, signaling pathways, and associated quantitative data, did not yield published research. Therefore, this guide focuses on its nomenclature, structure, synthesis, and its likely role as a chemical intermediate.
Nomenclature and Structure
The compound identified by CAS number 869188-52-3 is an organic chemical with the following systematic and common names:
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Systematic IUPAC Name: 5-Bromo-6-chloro-2,2-difluoro-1,3-benzodioxole
-
Other Names: 5-Bromo-6-chloro-2,2-difluorobenzo[d][1]dioxole
The structural and molecular information is summarized in the table below.
| Parameter | Value |
| CAS Number | 869188-52-3 |
| Molecular Formula | C₇H₂BrClF₂O₂ |
| Molecular Weight | 271.44 g/mol |
| Chemical Structure | |
| SMILES | C1=C(C2=C(C=C1Cl)OC(F)(F)O2)Br |
| InChI Key | Not available in search results |
Physicochemical Properties
Synthesis Protocol
A method for the synthesis of 5-bromo-6-chloro-2,2-difluorobenzodioxole has been described. The following protocol is adapted from a patented synthesis process.
Reaction: Bromination of 5-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-chloro-2,2-difluorobenzodioxole
-
Hydrogen fluoride (HF)
-
Titanium tetrachloride (TiCl₄)
-
Bromine (Br₂)
-
Dichloromethane
Procedure:
-
A stainless steel autoclave is charged with hydrogen fluoride, titanium tetrachloride, and 5-chloro-2,2-difluorobenzodioxole at 0°C.
-
The mixture is stirred for 20 minutes.
-
Bromine is then metered into the reaction mixture at a temperature of 0-10°C. The hydrogen bromide gas that forms is decompressed.
-
After the addition of bromine is complete, the mixture is stirred for an additional hour at 10°C and then for another hour at 20°C.
-
Following the reaction, the hydrogen fluoride is removed by distillation under a slightly reduced pressure.
-
The remaining reaction mixture is worked up, which includes washing the dichloromethane solution with a bicarbonate solution, followed by drying and distillation to yield the final product, 5-bromo-6-chloro-2,2-difluorobenzodioxole.
Potential Applications in Research
While no specific studies utilizing 5-Bromo-6-chloro-2,2-difluorobenzo[d][1]dioxole have been identified, its classification by chemical suppliers as a "Protein Degrader Building Block" suggests its intended use as a chemical intermediate in the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound's structure, featuring a substituted benzodioxole core, could serve as a scaffold or a component of a ligand for either the target protein or the E3 ligase.
The logical workflow for the utilization of this compound in the development of a PROTAC is illustrated in the diagram below.
Caption: Logical workflow for the potential use of CAS 869188-52-3 in PROTAC development.
Conclusion
5-Bromo-6-chloro-2,2-difluorobenzo[d][1]dioxole is a halogenated organic compound for which a synthesis protocol is available. While it is marketed as a building block for protein degraders, there is a notable absence of published research detailing its specific applications, biological activity, or associated experimental data. Researchers and drug development professionals should consider this compound as a starting material for the synthesis of novel chemical entities rather than a compound with established biological effects. Further research is required to elucidate its potential roles in drug discovery and chemical biology.
References
Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the experimental protocol for its preparation, presents quantitative data in a structured format, and visualizes the synthetic pathway.
Introduction
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is a halogenated benzodioxole derivative. The unique substitution pattern of this molecule, featuring bromo, chloro, and difluoromethylenedioxy groups, makes it a valuable building block in organic synthesis. The presence of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures. This guide focuses on a robust and scalable synthetic method for its preparation.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
| Parameter | Value | Unit |
| Starting Material | 5-chloro-2,2-difluorobenzodioxole | |
| Reagent | Bromine | |
| Catalyst 1 | Hydrogen Fluoride | |
| Catalyst 2 | Titanium Tetrachloride | |
| Product | 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole | |
| Yield | 88.7% (based on converted starting material) | % |
| Melting Point | 95 | °C (at 16 mbar) |
Experimental Protocol
The synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is achieved through the bromination of 5-chloro-2,2-difluorobenzodioxole in the presence of Friedel-Crafts catalysts.[1]
Materials:
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5-chloro-2,2-difluorobenzodioxole (300 g)
-
Hydrogen fluoride (95 ml)
-
Titanium tetrachloride (14.8 g)
-
Bromine (249 g)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Ice
Equipment:
-
Stainless steel autoclave
-
Condenser cooled to -15 °C
-
Standard laboratory glassware
Procedure:
-
A stainless steel autoclave is charged with 95 ml of hydrogen fluoride, 14.8 g of titanium tetrachloride, and 300 g of 5-chloro-2,2-difluorobenzodioxole at 0 °C.
-
The mixture is stirred for 20 minutes at 0 °C.
-
Bromine (249 g) is then added dropwise to the mixture, maintaining the temperature between 0–10 °C.
-
The hydrogen bromide gas formed during the reaction is released through a condenser cooled to -15 °C, maintaining a pressure of 0.5 bar.
-
After the addition of bromine is complete, the reaction mixture is stirred for an additional hour at 10 °C and then for another hour at 20 °C.
-
Following the reaction, the hydrogen fluoride is distilled off under slightly reduced pressure and collected.
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The remaining residue is carefully poured onto 900 g of ice.
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Once the ice has melted, the product is extracted with dichloromethane.
-
The dichloromethane solution is washed with a sodium bicarbonate solution to neutralize any remaining acid.
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The organic layer is dried and the solvent is removed by distillation.
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The crude product is then purified by distillation. An initial fraction containing unreacted 5-chloro-2,2-difluorobenzodioxole is collected, followed by the desired product, 5-bromo-6-chloro-2,2-difluorobenzodioxole.
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Caption: Synthetic workflow for 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Reaction Mechanism Pathway
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Friedel-Crafts catalysts, hydrogen fluoride and titanium tetrachloride, activate the bromine, making it a more potent electrophile. This electrophilic bromine then attacks the electron-rich aromatic ring of 5-chloro-2,2-difluorobenzodioxole, leading to the substitution of a hydrogen atom with a bromine atom.
Caption: Electrophilic aromatic substitution pathway.
References
An In-depth Technical Guide to 5-Bromo-6-chloro-2,2-difluorobenzodioxole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-chloro-2,2-difluorobenzodioxole is a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a less reactive chlorine atom, and a difluoromethylenedioxy group, allows for selective and sequential functionalization. This guide provides a comprehensive overview of its synthesis, chemical properties, and its application in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction
The 2,2-difluorobenzodioxole moiety is a significant scaffold in medicinal chemistry, often imparting desirable pharmacokinetic properties to bioactive molecules. The presence of both bromine and chlorine atoms on this core in 5-Bromo-6-chloro-2,2-difluorobenzodioxole offers a strategic advantage for synthetic chemists. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 5-position, while retaining the 6-chloro substituent for subsequent transformations. This orthogonality makes it a powerful tool for the construction of diverse and complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Bromo-6-chloro-2,2-difluorobenzodioxole is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₂BrClF₂O₂ |
| Molecular Weight | 271.44 g/mol |
| CAS Number | 869188-52-3 |
| Appearance | Not specified (likely a solid) |
| Melting Point | 95 °C (at 16 mbar)[1] |
| Boiling Point | Not specified |
| Solubility | Soluble in dichloromethane[1] |
Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
The synthesis of 5-Bromo-6-chloro-2,2-difluorobenzodioxole can be achieved through the bromination of 5-chloro-2,2-difluorobenzodioxole.
Synthetic Scheme
Caption: Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Experimental Protocol
The following protocol is adapted from a patented procedure.[1]
Materials:
-
5-Chloro-2,2-difluorobenzodioxole (300 g)
-
Hydrogen fluoride (95 ml)
-
Titanium tetrachloride (14.8 g)
-
Bromine (249 g)
-
Dichloromethane
-
Sodium bicarbonate solution
-
Ice
Procedure:
-
In a stainless steel autoclave, charge hydrogen fluoride (95 ml), titanium tetrachloride (14.8 g), and 5-chloro-2,2-difluorobenzodioxole (300 g) at 0 °C.
-
Stir the mixture for 20 minutes.
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Meter in bromine (249 g) at a temperature of 0–10 °C. The formed hydrogen bromide is decompressed at 0.5 bar via a condenser cooled to -15 °C.
-
After the addition is complete, stir the mixture at 10 °C for 1 hour and then at 20 °C for an additional hour.
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Distill off and condense the hydrogen fluoride under a slightly reduced pressure.
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Discharge the residue onto 900 g of ice.
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Once the ice has melted, take up the mixture with dichloromethane.
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Wash the dichloromethane solution with a sodium bicarbonate solution, dry it, and then distill.
-
After a small initial fraction of unreacted 5-chloro-2,2-difluorobenzodioxole, 312 g of 5-bromo-6-chloro-2,2-difluorobenzodioxole is obtained.
Yield: 88.7% (based on converted 5-chloro-2,2-difluorobenzodioxole).[1] Melting Point: 95 °C / 16 mbar.[1]
Reactivity and Applications in Cross-Coupling Reactions
The primary utility of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in organic synthesis lies in its differential reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization.
Caption: Key cross-coupling reactions of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, 5-Bromo-6-chloro-2,2-difluorobenzodioxole is expected to undergo selective coupling with boronic acids or esters at the 5-position.
General Reaction Scheme:
References
An In-depth Technical Guide to the Spectroscopic Profile of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, a halogenated benzodioxole derivative of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this document focuses on predicted spectroscopic data, detailed general experimental protocols for its characterization, and logical workflows for its analysis. This guide is intended to support researchers in the identification, characterization, and utilization of this and structurally related compounds.
Introduction
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole is a polysubstituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of bromine, chlorine, and fluorine atoms, along with the difluorobenzodioxole core, imparts unique physicochemical properties that are of interest for modulating biological activity and pharmacokinetic profiles of parent compounds. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of such compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole. These predictions are based on computational algorithms and should be used as a reference for comparison with experimental data.
Predicted ¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | s | 1H | Ar-H |
| ~7.30 | s | 1H | Ar-H |
Predicted ¹³C NMR Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| ~145.0 | C -O |
| ~143.5 | C -O |
| ~128.0 | C -Cl |
| ~125.0 | C -H |
| ~120.0 | C -Br |
| ~115.0 | C -H |
| ~118.0 (t) | O-C F₂-O |
Note: The carbon attached to the two fluorine atoms is expected to appear as a triplet due to C-F coupling.
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 270/272/274 | High | [M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl) |
| 241/243 | Moderate | [M - F]⁺ |
| 206/208 | Moderate | [M - CF₂]⁺ |
| 127 | Moderate | [M - Br - CF₂]⁺ |
| 92 | Moderate | [M - Br - Cl - F]⁺ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1300-1200 | Strong | C-O-C asymmetric stretch |
| 1100-1000 | Strong | C-F stretch |
| 850-750 | Strong | C-Cl stretch |
| 700-600 | Medium | C-Br stretch |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound like 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, or as needed to achieve adequate signal-to-noise.
-
Spectral Width: -2 to 12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction (for GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the gas chromatograph.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of bromine and chlorine.
-
Propose fragmentation pathways consistent with the observed fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition and Processing:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify characteristic absorption bands and assign them to functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, hexane) of a known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will give absorbance values within the linear range of the instrument (typically 0.1-1.0).
-
-
Instrument Parameters:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-800 nm.
-
Cuvette: Use a matched pair of quartz cuvettes (1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the other cuvette with the sample solution.
-
Record the spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, create a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε).
-
Visualization of Analytical Workflows
The following diagrams illustrate logical workflows for the characterization and analysis of a novel or synthesized compound such as 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Caption: General workflow for the synthesis and characterization of a chemical compound.
Caption: Logical flow for spectroscopic data analysis and structure confirmation.
Conclusion
This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole. While awaiting the public availability of experimental spectra, the information herein serves as a valuable resource for researchers working with this compound, enabling its tentative identification and guiding its empirical analysis. The provided workflows offer a systematic approach to the characterization of novel chemical entities, a critical process in drug discovery and development.
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
Disclaimer: Publicly available experimental data on the solubility and stability of 5-Bromo-6-chloro-2,2-difluorobenzodioxole (CAS No. 869188-52-3) is limited. A safety data sheet for this compound indicates that it is stable under recommended storage conditions but provides no specific data on its water solubility[1]. This guide, therefore, presents standardized experimental protocols and best practices for determining the solubility and stability of a novel chemical entity like 5-Bromo-6-chloro-2,2-difluorobenzodioxole, in line with pharmaceutical industry standards.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a framework for the experimental determination of the aqueous and organic solvent solubility, as well as the chemical stability of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Bromo-6-chloro-2,2-difluorobenzodioxole is presented below. These properties are essential for designing and interpreting solubility and stability studies.
| Property | Value/Information | Source |
| CAS Number | 869188-52-3 | [1] |
| Molecular Formula | C₇H₂BrClF₂O₂ | Inferred |
| Molecular Weight | 287.44 g/mol | Calculated |
| Physical State | Liquid | [2] |
| Water Solubility | No data available | [1] |
| Chemical Stability | Stable under recommended storage conditions | [1] |
Solubility Determination Protocols
The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.
Kinetic Solubility Assessment
Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer[3][4].
Experimental Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.
-
Aqueous Buffer Addition: Rapidly add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of ≤1%.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, with gentle shaking[5].
-
Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles[5][6].
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Data Presentation: Kinetic Solubility
| Parameter | Value |
| Test System | Nephelometry |
| Aqueous Medium | Phosphate-Buffered Saline (PBS), pH 7.4 |
| DMSO Concentration | 1% (v/v) |
| Incubation Time | 2 hours |
| Temperature | 25°C |
| Kinetic Solubility (µM) | To be determined |
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid form. This is a more accurate representation of a compound's true solubility[7]. The shake-flask method is the gold standard for this determination[5].
Experimental Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid 5-Bromo-6-chloro-2,2-difluorobenzodioxole to vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, etc.).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient time to reach equilibrium, typically 24-48 hours[7][8].
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[8][9].
-
Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the solubility in each solvent.
Data Presentation: Thermodynamic Solubility
| Solvent | Temperature (°C) | pH (for buffers) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | N/A | To be determined | To be determined |
| PBS | 25 | 7.4 | To be determined | To be determined |
| PBS | 37 | 7.4 | To be determined | To be determined |
| Ethanol | 25 | N/A | To be determined | To be determined |
| Propylene Glycol | 25 | N/A | To be determined | To be determined |
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for thermodynamic solubility determination.
Stability Assessment Protocols
Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light[10]. Forced degradation studies are performed to identify potential degradation products and pathways[11].
Forced Degradation (Stress Testing)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the intrinsic stability of the molecule[11][12].
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in appropriate solvents.
-
Stress Conditions: Expose the samples to the following conditions[13][14]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.
-
Oxidation: 3% H₂O₂ at room temperature for up to 7 days.
-
Thermal Degradation: Store the solid compound and a solution at 70°C for up to 2 weeks.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[11][15].
-
-
Time Points: Sample at appropriate time intervals (e.g., 0, 24, 48, 168 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
-
Data Analysis: Calculate the percentage of degradation for each condition. The goal is typically to achieve 5-20% degradation to ensure that the stability-indicating method is effective[13][16].
Data Presentation: Forced Degradation Study
| Stress Condition | Temperature | Duration | % Degradation | Number of Degradants |
| 0.1 M HCl | 60°C | 7 days | To be determined | To be determined |
| 0.1 M NaOH | 60°C | 7 days | To be determined | To be determined |
| 3% H₂O₂ | 25°C | 7 days | To be determined | To be determined |
| Heat (Solid) | 70°C | 14 days | To be determined | To be determined |
| Photostability (ICH Q1B) | 25°C | As per ICH | To be determined | To be determined |
Logical Diagram: Forced Degradation Pathways
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. evotec.com [evotec.com]
- 10. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ijrpp.com [ijrpp.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. pharmadekho.com [pharmadekho.com]
The Versatile Scaffolding of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole: A Technical Guide to its Potential in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that can enhance pharmacological profiles. The strategic incorporation of fluorine atoms can improve metabolic stability, binding affinity, and bioavailability of drug candidates. Within this context, 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole emerges as a promising, yet underexplored, building block for the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the potential applications of this halogenated benzodioxole derivative in medicinal chemistry, focusing on its utility as a precursor for a variety of biologically active compounds. While direct derivatization and biological evaluation of this specific compound are not extensively reported in publicly available literature, its structural motifs are present in potent modulators of critical biological targets. This guide will, therefore, focus on its potential, drawing parallels with known bioactive molecules and outlining plausible synthetic routes and biological targets.
The core structure of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole presents multiple opportunities for synthetic diversification. The presence of bromine and chlorine atoms on the aromatic ring allows for selective functionalization through various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The 2,2-difluorobenzodioxole moiety is a key pharmacophore in several approved drugs, underscoring the potential of this scaffold in drug discovery. A key patent in the field explicitly mentions the use of 5-bromo-2,2-difluorobenzo-1,3-dioxoles, including the 6-chloro substituted variant, as precursors for the preparation of medicaments and crop protection agents, solidifying its relevance in applied chemical synthesis.[1]
Potential Therapeutic Applications
The unique structural features of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole make it an attractive starting material for the synthesis of a variety of potential therapeutic agents. The following sections outline some of the most promising areas of application.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for an ion channel responsible for chloride and bicarbonate transport across epithelial cell membranes. The 2,2-difluorobenzo[d][1][2]dioxol-5-yl moiety is a key structural component of several approved CFTR modulators. These drugs have revolutionized the treatment of CF by directly targeting the underlying protein defect. Given that 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole contains this core scaffold, it represents a valuable starting material for the synthesis of novel CFTR modulators with potentially improved efficacy, selectivity, or pharmacokinetic properties.
The bromine and chlorine atoms on the aromatic ring can be sequentially or selectively functionalized to introduce various groups that can interact with specific binding pockets on the CFTR protein, potentially leading to the discovery of new correctors or potentiators.
Signaling Pathway: CFTR Protein Regulation
References
The Halogenated Benzodioxoles: A Journey from Discovery to Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold, a five-membered heterocyclic ring fused to a benzene ring, is a privileged structure in medicinal chemistry and natural products. The introduction of halogen atoms onto this core structure has profound effects on the physicochemical and biological properties of the resulting molecules, leading to the development of a diverse array of compounds with applications ranging from insecticide synergists to potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activity of halogenated benzodioxoles, with a focus on their relevance to drug development.
Historical Perspective: From Natural Products to Synthetic Analogs
The story of halogenated benzodioxoles is intertwined with the exploration of natural products containing the benzodioxole moiety. One of the earliest and most well-known benzodioxole-containing natural products is safrole, a primary constituent of sassafras oil. While not halogenated itself, its versatile chemistry provided a foundation for synthetic modifications.
The journey into halogenated benzodioxoles began with early investigations into the reactivity of the benzodioxole ring. The first synthesis of a brominated derivative, bromosafrole, was a key step in early synthetic explorations. This was achieved through the reaction of safrole with hydrobromic acid at low temperatures to minimize side product formation[1]. This early work laid the groundwork for more controlled and selective halogenation methods.
The development of synthetic methodologies for other halogenated benzodioxoles followed. The synthesis of 2,2-difluoro-1,3-benzodioxole was a significant advancement, driven by the increasing interest in fluorinated compounds in medicinal chemistry due to their unique properties, such as increased metabolic stability and binding affinity[2]. Early methods for producing this compound involved the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride, a process that has since been refined for industrial-scale production[3].
The synthesis of chlorinated and iodinated benzodioxoles also evolved, with various methods being developed to achieve regioselective halogenation. These developments were crucial for exploring the structure-activity relationships of this class of compounds and unlocking their therapeutic potential.
Experimental Protocols for the Synthesis of Halogenated Benzodioxoles
The synthesis of halogenated benzodioxoles can be achieved through various methods, primarily involving electrophilic aromatic substitution on the benzodioxole ring or by using halogenated starting materials. Below are detailed protocols for the synthesis of representative bromo-, chloro-, fluoro-, and iodo-substituted benzodioxoles.
Synthesis of 5-Bromo-1,3-benzodioxole
Reaction: Electrophilic bromination of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous Sodium Thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve 1,3-benzodioxole (1 equivalent) in anhydrous dichloromethane in a round-bottom flask at room temperature.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) to the solution in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Synthesis of 5-Chloro-1,3-benzodioxole
Reaction: Direct chlorination of 1,3-benzodioxole.
Materials:
-
1,3-Benzodioxole
-
Chlorine gas (Cl2)
-
Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure: [4]
-
In a reaction flask equipped with a stirrer, a reflux condenser, and a dropping funnel, dissolve 0.5000 g of 1,3-benzodioxole in 10 ml of chloroform.
-
Slowly pass 1.005 g of chlorine gas into the solution while maintaining the reaction temperature at 35 °C. The addition should take approximately 5 minutes.
-
After the addition is complete, stir the reaction for 2 hours.
-
Wash the reaction mixture twice with water.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the product. The reported yield is 96.2%[4].
Synthesis of 2,2-Difluoro-1,3-benzodioxole
Reaction: Halogen exchange reaction from 2,2-dichloro-1,3-benzodioxole.
Materials: [3]
-
2,2-Dichloro-1,3-benzodioxole
-
Potassium Fluoride (KF)
-
Potassium Hydrogen Fluoride (KHF2) (catalyst)
Procedure: [3]
-
React 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalytic amount of potassium hydrogen fluoride.
-
The reaction is typically carried out at elevated temperatures.
-
The product, 2,2-difluoro-1,3-benzodioxole, can be isolated and purified by distillation.
Synthesis of 5-Iodo-1,3-benzodioxole
Reaction: Iodination of 1,3-benzodioxole. While a specific detailed protocol for the direct iodination of 1,3-benzodioxole was not found in the provided search results, a general procedure for the iodination of aromatic compounds can be adapted.
General Procedure using Iodine and an Oxidizing Agent:
-
Dissolve 1,3-benzodioxole in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add iodine (I2) and a suitable oxidizing agent (e.g., nitric acid, iodic acid).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine.
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data on Halogenated Benzodioxoles
The introduction of halogens significantly impacts the biological activity of benzodioxole derivatives. The following tables summarize key quantitative data for various halogenated benzodioxoles, highlighting their potential in different therapeutic areas.
Table 1: Cytotoxicity of Halogenated Benzodioxole Derivatives against Cancer Cell Lines
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | m-Bromo | HeLa | 219 | [5] |
| 4f | 2,4-Dichloro | HeLa | - | [5] |
| 3b | o-Iodo | HeLa | - | [5] |
| 4d | o-Chloro | HeLa | - | [5] |
| MAZ2 | - | Various | < 1 | [6] |
Note: A dash (-) indicates that while the compound was tested, a specific IC50 value was not provided in the search result abstracts.
Table 2: Activity of Halogenated Benzodioxole Derivatives as COX Inhibitors
| Compound | Halogen Substitution | Target | IC50 (µM) | Reference |
| 4f | 2,4-Dichloro | COX-1 | 0.725 | [5] |
| 3b | o-Iodo | COX-1 | 1.12 | [5] |
| 3b | o-Iodo | COX-2 | 1.3 | [5] |
| 4a (non-halogenated) | - | COX-1 | 1.45 | [5] |
| 4a (non-halogenated) | - | COX-2 | 3.34 | [5] |
| 3a (non-halogenated) | - | COX-1 | 12.32 | [5] |
| 3a (non-halogenated) | - | COX-2 | 14.34 | [5] |
Table 3: Physicochemical Properties of Selected Benzodioxole Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Boiling Point (°C) | Reference |
| 1,3-Benzodioxole | 122.12 | 2.08 | 172-173 | [7] |
| Safrole | 162.19 | 3.45 | 232-234 | [8][9] |
| 5-Chloro-1,3-benzodioxole | 156.57 | - | 185-187 | [4] |
Signaling Pathways and Mechanisms of Action
Halogenated benzodioxoles exert their biological effects through various mechanisms, often by interacting with specific proteins and modulating their function. Understanding these signaling pathways is crucial for rational drug design and development.
Auxin Receptor (TIR1) Signaling Pathway
Certain halogenated benzodioxole derivatives have been identified as potent auxin receptor agonists, promoting root growth. These compounds act by modulating the Transport Inhibitor Response 1 (TIR1) signaling pathway.
Caption: TIR1 signaling pathway activated by auxin or its agonists.
In this pathway, the halogenated benzodioxole agonist binds to the TIR1 protein, which is part of the SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA repressor proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to physiological responses such as root growth.
Cyclooxygenase (COX) Inhibition and Prostaglandin Synthesis
Some halogenated benzodioxole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are key to the synthesis of prostaglandins, which are lipid compounds that play a role in inflammation, pain, and fever.
Caption: Inhibition of the prostaglandin synthesis pathway by halogenated benzodioxoles.
By inhibiting COX-1 and/or COX-2, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins. This reduction in prostaglandin synthesis leads to a decrease in inflammation, pain, and fever.
Structure-Activity Relationships (SAR)
The nature and position of the halogen substituent on the benzodioxole ring, as well as other structural modifications, have a significant impact on the biological activity of these compounds.
-
Type of Halogen: The electronegativity and size of the halogen atom influence binding interactions and metabolic stability. For instance, in some series of COX inhibitors, ortho-iodinated compounds showed high potency against both COX-1 and COX-2[5].
-
Position of Halogen: The regiochemistry of halogenation is critical. In the same study of COX inhibitors, ortho-halogenated compounds were generally more potent than their meta-substituted counterparts[5].
-
Multiple Halogenation: The introduction of multiple halogens can further enhance activity. For example, a 2,4-dichloro substituted benzodioxole derivative was found to be a potent COX-1 inhibitor[5].
-
Other Substituents: The presence of other functional groups in addition to halogens can fine-tune the activity and selectivity of the compounds.
Conclusion
Halogenated benzodioxoles represent a fascinating and versatile class of compounds with a rich history and a promising future in drug discovery and development. From their origins in the modification of natural products to their current status as key components of innovative therapeutics, the journey of these molecules highlights the power of medicinal chemistry to harness the unique properties of halogens. The detailed understanding of their synthesis, quantitative biological activity, and mechanisms of action provides a solid foundation for the rational design of new and improved halogenated benzodioxole-based drugs for a wide range of diseases. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. Chapter 5 - The Main Precursors [chemistry.mdma.ch]
- 2. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 3. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 4. Safrole - Wikipedia [en.wikipedia.org]
- 5. CN1696124A - Process for the preparation of derivatives of difluorobenzo-(1,3)-dioxole-5-carboxylic acid - Google Patents [patents.google.com]
- 6. inhibition ic50 values: Topics by Science.gov [science.gov]
- 7. fiveable.me [fiveable.me]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Safrole - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 5-Bromo-6-chloro-2,2-difluorobenzodioxole: An In-depth Technical Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-6-chloro-2,2-difluorobenzodioxole (CAS No. 869188-52-3) is not publicly available. This guide has been meticulously compiled based on safety data for structurally similar compounds. The information herein should be treated as a precautionary overview and not a substitute for a compound-specific SDS. All laboratory work should be conducted under the supervision of qualified personnel and after a thorough risk assessment.
Executive Summary
5-Bromo-6-chloro-2,2-difluorobenzodioxole is a halogenated benzodioxole derivative, a class of compounds frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Due to the presence of bromine, chlorine, and fluorine moieties, this compound is anticipated to exhibit moderate to severe irritant properties and potential toxicity. This guide provides a comprehensive overview of the presumed safety and handling precautions for 5-Bromo-6-chloro-2,2-difluorobenzodioxole, drawing upon data from analogous chemical structures to ensure a high standard of laboratory safety.
Hazard Identification and Classification
Based on an analysis of related compounds, 5-Bromo-6-chloro-2,2-difluorobenzodioxole is predicted to be classified as follows according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
Table 1: Anticipated GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table summarizes available information for 5-Bromo-6-chloro-2,2-difluorobenzodioxole and a closely related analogue, 5-Bromo-2,2-difluoro-1,3-benzodioxole, for comparative purposes.
Table 2: Physical and Chemical Properties
| Property | 5-Bromo-6-chloro-2,2-difluorobenzodioxole | 5-Bromo-2,2-difluoro-1,3-benzodioxole |
| CAS Number | 869188-52-3 | 33070-32-5 |
| Molecular Formula | C₇H₂BrClF₂O₂ | C₇H₃BrF₂O₂ |
| Molecular Weight | 271.44 g/mol | 237.00 g/mol |
| Appearance | Not specified (likely solid) | Colorless liquid or solid |
| Boiling Point | Not available | Not available |
| Melting Point | Not available | Not available |
| Flash Point | Not available | Not available |
| Solubility | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the safety assessment of 5-Bromo-6-chloro-2,2-difluorobenzodioxole are not available. However, standard methodologies for evaluating chemical hazards would include:
-
Skin Irritation/Corrosion Test (OECD TG 404): This test involves the application of the test substance to the skin of laboratory animals (typically rabbits) to observe for signs of erythema and edema over a specified period.
-
Acute Eye Irritation/Corrosion Test (OECD TG 405): The test substance is applied to the eye of a laboratory animal to assess the potential for ocular damage, including corneal opacity, iritis, and conjunctivitis.
-
Acute Inhalation Toxicity Test (OECD TG 403): This protocol exposes animals to the test substance via inhalation to determine the concentration that causes mortality or significant adverse effects.
Handling and Storage
Prudent laboratory practices are essential when handling 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Personal Protective Equipment (PPE):
dot
Caption: Recommended Personal Protective Equipment for handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
dot
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological and Ecological Information
No specific toxicological or ecological data is available for 5-Bromo-6-chloro-2,2-difluorobenzodioxole. However, halogenated aromatic compounds can be persistent in the environment and may be harmful to aquatic life.
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-6-chloro-2,2-difluorobenzodioxole with various aryl and heteroaryl boronic acids. This versatile reaction enables the synthesis of a wide range of substituted 2,2-difluorobenzodioxole derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making this a powerful tool for building molecular complexity.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[1] In the case of 5-Bromo-6-chloro-2,2-difluorobenzodioxole, the greater reactivity of the C-Br bond typically allows for selective coupling at this position.[2][3]
Data Presentation: Typical Reaction Components and Conditions
The following tables summarize the common reagents and conditions for the Suzuki-Miyaura coupling of aryl bromides. Optimization may be required for specific substrates.
Table 1: Reagents and Stoichiometry
| Reagent | Stoichiometry (equiv.) | Purpose |
| 5-Bromo-6-chloro-2,2-difluorobenzodioxole | 1.0 | Aryl halide substrate |
| Aryl/Heteroaryl Boronic Acid | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | 0.01 - 0.05 (1-5 mol%) | Facilitates the cross-coupling reaction |
| Ligand (if required) | 0.02 - 0.10 (2-10 mol%) | Stabilizes and activates the palladium catalyst |
| Base | 2.0 - 3.0 | Activates the boronic acid for transmetalation |
| Solvent | - | Provides the reaction medium |
Table 2: Common Catalysts, Ligands, Bases, and Solvents
| Category | Examples | Notes |
| Palladium Catalysts | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(PPh₃)₄ can often be used directly.[4] Pd(II) sources like PdCl₂(dppf) are pre-catalysts that are reduced in situ to the active Pd(0) species.[5] |
| Ligands | PPh₃ (Triphenylphosphine)dppf (1,1'-Bis(diphenylphosphino)ferrocene)SPhos, XPhos (Buchwald ligands) | For challenging couplings, electron-rich and bulky phosphine ligands like SPhos or XPhos can be beneficial.[4] When using a pre-catalyst like PdCl₂(dppf), an external ligand is not always necessary. |
| Bases | K₂CO₃ (Potassium carbonate)Cs₂CO₃ (Cesium carbonate)K₃PO₄ (Potassium phosphate) | The choice of base can significantly impact the reaction outcome.[1] K₃PO₄ is a strong base, while K₂CO₃ is a milder option. |
| Solvents | 1,4-Dioxane/H₂OToluene/H₂ODMF (Dimethylformamide)THF/H₂O (Tetrahydrofuran/Water) | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] Anhydrous conditions may be necessary for sensitive substrates.[4] Degassing the solvent is crucial to prevent catalyst oxidation.[4] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Aryl or heteroaryl boronic acid (1.2 equiv.)
-
PdCl₂(dppf) (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 equiv.), the arylboronic acid (1.2 equiv.), PdCl₂(dppf) (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction mixture should be stirred to ensure proper mixing.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[6]
Visualizations
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Sonogashira Reaction of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Sonogashira cross-coupling reaction of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, a transformation of significant importance in the synthesis of pharmaceuticals and complex organic materials.[1][2]
The target substrate, 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, possesses two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.[3][4] The reaction is typically carried out using a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base.[5]
Data Presentation: Comparison of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | - | Triethylamine (TEA) | DMF/TEA | 80 | 85-95 | Standard conditions for aryl bromides.[6] | [6] |
| 2 | Pd(PPh₃)₄ (5) | CuI (10) | - | Diisopropylamine (DIPA) | Toluene | 60-80 | 80-90 | Effective for a range of aryl bromides. | General Knowledge |
| 3 | Pd(OAc)₂ (2) | CuI (5) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 75-85 | Useful for less reactive substrates.[3] | [3] |
| 4 | PdCl₂(dppf) (3) | CuI (6) | - | Cs₂CO₃ | DMF | 90 | 88-98 | Dppf can enhance catalyst stability and activity. | General Knowledge |
| 5 | Pd₂(dba)₃ (1.5) | - | XPhos (3) | K₃PO₄ | t-BuOH | 100 | 90-99 | Copper-free conditions, often requiring a bulky, electron-rich phosphine ligand. | [3] |
Experimental Protocols
The following protocols are generalized procedures for the selective Sonogashira coupling at the C-Br bond of a bromo-chloro arene. These should be adapted and optimized for the specific substrate and coupling partner.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a standard starting point for the selective coupling of a terminal alkyne at the 5-position of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Copper(I) iodide [CuI] (0.04 equiv)
-
Triethylamine (TEA) (degassed)
-
N,N-Dimethylformamide (DMF) (degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk tube, add 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed DMF and degassed triethylamine (typically in a 1:1 to 2:1 ratio).
-
Add the terminal alkyne (1.1-1.2 equiv) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-alkynyl-6-chloro-2,2-difluorobenzo[d]dioxole.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous in certain cases to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These conditions often require more specialized and bulky, electron-rich phosphine ligands.[3]
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
tert-Butanol (t-BuOH) (degassed)
-
Argon or Nitrogen gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv), Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and K₃PO₄ (2.0 equiv) to a Schlenk tube.
-
Add degassed t-BuOH.
-
Add the terminal alkyne (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Visualizations
Sonogashira Reaction Catalytic Cycle
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling.
References
Application Notes: Selective Buchwald-Hartwig Amination of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an amine with an aryl halide or pseudohalide.[1][2] This transformation has become a cornerstone of modern synthetic chemistry, particularly in pharmaceutical and materials science, due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[1][3] These application notes provide a detailed protocol for the selective mono-amination of 5-Bromo-6-chloro-2,2-difluorobenzodioxole, a key intermediate for synthesizing complex molecules in drug discovery.
Substrate and Selectivity
The target substrate, 5-Bromo-6-chloro-2,2-difluorobenzodioxole, is an electron-deficient aromatic ring featuring two different halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[4] This differential reactivity allows for the selective functionalization of the more labile carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. By carefully controlling the reaction conditions, a primary or secondary amine can be selectively coupled at the C5 position, leaving the C6 chloro-substituent intact for subsequent downstream functionalization.
Catalyst System and Reaction Conditions
The success of the Buchwald-Hartwig amination hinges on the choice of the palladium source, ligand, base, and solvent.
-
Palladium Source : Common palladium precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[5] Pd(0) sources are often preferred as they do not require an initial reduction step.
-
Ligand : Bulky, electron-rich biaryl phosphine ligands are crucial for promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination.[6] Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven effective for coupling aryl chlorides and electron-deficient substrates.[7]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[5] Sodium tert-butoxide (NaOtBu) is widely used for this purpose.[7] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) can also be employed, particularly for base-sensitive substrates.[4]
-
Solvent : The reaction is typically performed in an anhydrous, aprotic, and non-polar solvent such as toluene or dioxane to ensure the stability of the catalytic species.[8]
All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]
Experimental Protocol: Selective Amination with Morpholine
This protocol details the selective mono-amination of 5-Bromo-6-chloro-2,2-difluorobenzodioxole with morpholine at the C-Br position.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Stoichiometry (eq.) |
| 5-Bromo-6-chloro-2,2-difluorobenzodioxole | C₇H₂BrClF₂O₂ | 287.44 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol% Pd) |
| XPhos | C₃₉H₄₉P | 560.77 | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 |
| Toluene (Anhydrous) | C₇H₈ | 92.14 | - |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere line (Nitrogen or Argon) with manifold
-
Syringes and needles for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Inert Atmosphere Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), XPhos (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Atmosphere Exchange : Seal the flask with a septum and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition : Add anhydrous toluene via syringe to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the mixture for 5 minutes. Subsequently, add morpholine (1.2 eq.) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup : Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Isolation : Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired product, 5-(morpholino)-6-chloro-2,2-difluorobenzodioxole.
Expected Results
The protocol is expected to yield the mono-aminated product with high selectivity. The table below shows hypothetical data for reactions with various amines based on typical outcomes for similar substrates.
| Amine Partner | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | 100 | 6 | 85 - 95 |
| Piperidine | 100 | 8 | 80 - 90 |
| Aniline | 110 | 12 | 70 - 85 |
| n-Butylamine | 90 | 10 | 75 - 88 |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands are toxic and air-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Catalytic Cycle and Selectivity
The chemoselectivity of the reaction is governed by the relative rates of oxidative addition of the palladium catalyst to the C-Br and C-Cl bonds.
Caption: Key steps of the Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. youtube.com [youtube.com]
- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of PROTACs with a 5-Bromo-6-chloro-2,2-difluorobenzodioxole Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[1][3] The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This document provides detailed protocols for the synthesis and evaluation of PROTACs incorporating a novel 5-Bromo-6-chloro-2,2-difluorobenzodioxole linker. This rigid linker moiety can offer favorable metabolic stability and specific conformational constraints that may enhance ternary complex formation and subsequent protein degradation.
Overview of the Synthetic Strategy
The synthesis of a PROTAC utilizing the 5-Bromo-6-chloro-2,2-difluorobenzodioxole linker is proposed via a modular approach. This strategy allows for the independent synthesis and subsequent coupling of the warhead and E3 ligase ligand to the central linker core. The following sections detail the synthesis of a hypothetical PROTAC, PROTAC-X , targeting the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase.
PROTAC-X Structure:
-
Warhead: JQ1, a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4.
-
E3 Ligase Ligand: Pomalidomide, a well-established ligand for the CRBN E3 ligase.
-
Linker: A derivative of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
The synthetic workflow for PROTAC-X is depicted in the diagram below.
Caption: Synthetic Workflow for PROTAC-X.
Experimental Protocols
Protocol 1: Synthesis of Functionalized 5-Amino-6-chloro-2,2-difluorobenzodioxole Linker
This protocol describes a hypothetical functionalization of the 5-Bromo-6-chloro-2,2-difluorobenzodioxole core to introduce a nucleophilic handle for subsequent conjugation.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Benzophenone imine
-
Pd(OAc)₂ (Palladium(II) acetate)
-
(t-Bu)₃P HBF₄ (Tri(tert-butyl)phosphine tetrafluoroborate)
-
NaO t-Bu (Sodium tert-butoxide)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq), Pd(OAc)₂ (0.02 eq), and (t-Bu)₃P HBF₄ (0.04 eq).
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and NaO t-Bu (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and add 1 M HCl. Stir vigorously for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 5-amino-6-chloro-2,2-difluorobenzodioxole linker.
Protocol 2: Synthesis of PROTAC-X via Amide Coupling and SNAr Reaction
This protocol details the conjugation of the functionalized linker with the JQ1 warhead and the pomalidomide E3 ligase ligand.
Step 2a: Amide Coupling of JQ1-acid with the Functionalized Linker
Materials:
-
JQ1-acid (commercially available or synthesized)
-
5-amino-6-chloro-2,2-difluorobenzodioxole (from Protocol 1)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve JQ1-acid (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 5-amino-6-chloro-2,2-difluorobenzodioxole (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the Linker-Warhead conjugate.
Step 2b: SNAr Reaction with Pomalidomide
Materials:
-
Linker-Warhead conjugate (from Step 2a)
-
Pomalidomide
-
DIPEA
-
Anhydrous DMSO (Dimethyl sulfoxide)
Procedure:
-
To a solution of the Linker-Warhead conjugate (1.0 eq) in anhydrous DMSO, add pomalidomide (1.2 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor progress by LC-MS.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC-X by preparative HPLC.
Data Presentation
The following tables summarize hypothetical quantitative data for PROTAC-X. This data is for illustrative purposes and represents typical values observed for effective PROTACs.
Table 1: Synthesis Yields
| Step | Product | Hypothetical Yield (%) |
| Protocol 1 | Functionalized Linker | 65 |
| Protocol 2a | Linker-Warhead Conjugate | 70 |
| Protocol 2b | Final PROTAC-X | 45 |
Table 2: In Vitro Biological Activity of PROTAC-X
| Parameter | Target | Hypothetical Value |
| IC₅₀ (Binding Affinity to Warhead) | BRD4 | 50 nM |
| Kd (Binding Affinity to E3 Ligase) | CRBN | 150 nM |
| DC₅₀ (Half-maximal Degradation) | BRD4 | 25 nM |
| Dmax (Maximum Degradation) | BRD4 | >95% |
Key Experimental Assays
Protocol 3: BRD4 Degradation Assay (Western Blot)
This protocol describes a method to quantify the degradation of BRD4 in cultured cells treated with PROTAC-X.
Caption: Western Blot Workflow for BRD4 Degradation.
Materials:
-
HeLa or other suitable cancer cell line
-
PROTAC-X
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Western Blot Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Analysis: Capture the signal using an imaging system and quantify band intensities. Normalize BRD4 levels to the loading control.
Protocol 4: Ternary Complex Formation Assay (Fluorescence Polarization)
This protocol outlines a method to assess the formation of the BRD4-PROTAC-X-CRBN ternary complex.
Materials:
-
Fluorescently labeled BRD4 ligand (e.g., fluorescently tagged JQ1)
-
Recombinant BRD4 protein
-
Recombinant CRBN-DDB1 complex
-
PROTAC-X
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA)
-
384-well microplates
Procedure:
-
Binary Complex Formation: In a microplate, add a fixed concentration of the fluorescently labeled BRD4 ligand and recombinant BRD4 protein.
-
Titration: Add increasing concentrations of PROTAC-X.
-
Ternary Complex Formation: To a separate set of wells containing the fluorescently labeled BRD4 ligand and BRD4 protein, add a fixed, saturating concentration of the CRBN-DDB1 complex, followed by titration of PROTAC-X.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Analysis: An increase in fluorescence polarization upon addition of CRBN-DDB1 in the presence of PROTAC-X indicates the formation of a stable ternary complex.
Signaling Pathway
The diagram below illustrates the mechanism of action of PROTAC-X in inducing the degradation of BRD4.
Caption: PROTAC-X Mechanism of Action.
Conclusion
The 5-Bromo-6-chloro-2,2-difluorobenzodioxole moiety represents a novel and promising linker for the development of PROTACs. Its rigid structure and potential for favorable metabolic properties make it an attractive scaffold for medicinal chemists. The modular synthetic approach and detailed analytical protocols provided in this document offer a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, thereby accelerating the discovery of new protein degraders for various therapeutic applications.
References
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective functionalization of the bromine position in 5-Bromo-6-chloro-2,2-difluorobenzodioxole. This valuable building block is of significant interest in medicinal chemistry and materials science, and the ability to selectively modify the bromine atom in the presence of a chlorine atom is crucial for the synthesis of complex molecular architectures.
The selective functionalization is based on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is I > Br > OTf > Cl.[1][2] This difference in reactivity allows for the targeted coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided that appropriate reaction conditions are employed. This document outlines protocols for three common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Data Presentation: General Reaction Conditions for Selective Functionalization
The following table summarizes representative conditions for the selective functionalization of the bromine atom in aryl-bromo-chloro substrates. These conditions are based on established literature for analogous compounds and should serve as a starting point for the optimization of reactions with 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3) | SPhos, XPhos, or RuPhos (2-6) | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | 80-110 |
| Buchwald-Hartwig Amination | Pd(OAc)₂ (1-4) or Pd₂(dba)₃ (1-2) | BINAP, Xantphos, or Josiphos (1-5) | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or THF | 80-120 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (1-3) | PPh₃ (2-6) | Et₃N, iPr₂NH | THF, DMF, or Toluene | Room Temp - 70 |
Experimental Protocols
The following are detailed, generalized methodologies for key selective functionalization reactions. Note: These protocols are representative and will likely require optimization for the specific substrate, 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an arylboronic acid with the bromine position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane and water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of the bromine position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole with a primary or secondary amine.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Amine (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) and the desired amine (1.2 eq.).
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: Selective Sonogashira Coupling
This protocol outlines a general procedure for the palladium- and copper-catalyzed coupling of a terminal alkyne at the bromine position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a degassed solution of 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper co-catalyst (e.g., CuI, 4 mol%).
-
Add an excess of an amine base, such as triethylamine.
-
Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
The following diagrams illustrate the catalytic cycles for the described reactions and a general experimental workflow.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-6-chloro-2,2-difluorobenzodioxole. This fluorinated benzodioxole derivative is a potentially valuable building block in medicinal chemistry and materials science. The presence of both bromo and chloro substituents offers opportunities for selective functionalization, with the carbon-bromine bond being the more reactive site in typical palladium-catalyzed cross-coupling reactions.
The following sections detail common cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided protocols are based on established methodologies for similar aryl halides and should be considered as starting points for optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The diagram below illustrates a generalized workflow for palladium-catalyzed cross-coupling reactions, from reaction setup to product analysis.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For 5-Bromo-6-chloro-2,2-difluorobenzodioxole, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.
Representative Reaction Conditions:
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | e.g., 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | e.g., 80-90 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 85 | 12 | e.g., 75-90 |
| 4 | Vinylboronic acid pinacol ester | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 100 | 18 | e.g., 70-85 |
*Yields are hypothetical and based on typical Suzuki-Miyaura reactions with similar substrates. Optimization is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 mmol), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst and, if required, the phosphine ligand.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][3] This reaction would allow for the introduction of a variety of vinyl groups at the 5-position of the benzodioxole core.
Representative Reaction Conditions:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | e.g., 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | NMP | 120 | 18 | e.g., 80-90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 110 | 20 | e.g., 65-80 |
| 4 | Cyclohex-1-ene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | Toluene | 110 | 24 | e.g., 50-70 |
*Yields are hypothetical and based on typical Heck reactions with similar substrates. Optimization is recommended.
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube or Schlenk flask, combine 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 mmol), the alkene (1.5-2.0 equiv.), the base (2.0 equiv.), and the palladium catalyst and ligand (if applicable).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture to the specified temperature with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[4] This method is ideal for synthesizing 5-alkynyl-6-chloro-2,2-difluorobenzodioxole derivatives.
Representative Reaction Conditions:
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 60 | 8 | e.g., 85-95 | | 2 | Propargyl alcohol | Pd(PPh₃)₄ (3) / CuI (5) | Diisopropylamine | DMF | RT | 12 | e.g., 80-90 | | 3 | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) / CuI (5) | Et₃N | Toluene | 70 | 10 | e.g., 75-85 | | 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Et₃N | THF | 50 | 6 | e.g., 90-98 |
*Yields are hypothetical and based on typical Sonogashira couplings with similar substrates. Optimization is recommended.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 mmol).
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Stir the mixture at the specified temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite, washing with the same solvent.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] It enables the synthesis of a wide range of N-aryl compounds from 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Representative Reaction Conditions:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | e.g., 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | e.g., 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | e.g., 70-85 |
| 4 | Indole | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Toluene | 110 | 20 | e.g., 60-75 |
*Yields are hypothetical and based on typical Buchwald-Hartwig aminations with similar substrates. Optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 mmol) and the desired amine (1.2-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Safety Information
-
Palladium catalysts and phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: The experimental protocols and data presented are intended as a general guide. The optimal reaction conditions for 5-Bromo-6-chloro-2,2-difluorobenzodioxole may vary and require specific optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Derivatives from 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 5-Bromo-6-chloro-2,2-difluorobenzodioxole. The methodologies outlined below leverage robust and widely applicable palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 5-position. The resulting derivatives are of significant interest in medicinal chemistry and materials science.
The 2,2-difluorobenzodioxole moiety is a key pharmacophore in numerous biologically active compounds, valued for its ability to modulate physicochemical and metabolic properties. The bromine atom at the 5-position serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Strategies
The derivatization of 5-Bromo-6-chloro-2,2-difluorobenzodioxole can be effectively achieved through several powerful cross-coupling reactions, including:
-
Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds by coupling with boronic acids or esters.[1][2][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a variety of amines.[4][5][6][7]
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.[8][9][10][11]
-
Ullmann Condensation: A copper-catalyzed method for forming C-O, C-S, and C-N bonds.[12][13][14][15]
The following sections provide detailed protocols for these key transformations.
Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Derivatives
The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds.[2][3] It involves the palladium-catalyzed reaction between an organoboron compound and an organic halide.[3]
Experimental Protocol
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Aryl or Heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.), the corresponding boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 eq.).
-
Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 110 | 6 | 88-97 |
Note: Yields are generalized from literature on similar substrates and may vary depending on the specific boronic acid used.
Reaction Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for N-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of carbon-nitrogen bonds.[4][6] This reaction allows for the coupling of aryl halides with a wide variety of amines.[4]
Experimental Protocol
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Primary or secondary amine (1.1 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), phosphine ligand (e.g., XPhos, 3 mol%), and base (e.g., NaOt-Bu, 2.0 eq.) to a dry Schlenk flask.
-
Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.
-
Add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) and the amine (1.5 eq.).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography.
Quantitative Data Summary
| Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 6 | 90-99 |
| Pd(OAc)₂/RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 90 | 18 | 80-92 |
Note: Yields are generalized from literature on similar substrates and may vary depending on the specific amine used.
Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide.[8][9] It is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[9]
Experimental Protocol
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) in a suitable solvent (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (3 mol%).[10]
-
Degas the mixture again for 5 minutes.
-
Add the terminal alkyne (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and wash with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Pd Catalyst | Cu Source | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 85-95 |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 60 | 8 | 88-97 |
| Pd(OAc)₂/dppf | CuI | Et₃N | Toluene | 80 | 12 | 82-93 |
Note: Yields are generalized from literature on similar substrates and may vary depending on the specific alkyne used.
Reaction Scheme
Caption: General scheme of the Sonogashira coupling.
Ullmann Condensation for Ether and Thioether Derivatives
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution reaction.[12] It is particularly useful for the synthesis of diaryl ethers, thioethers, and amines, often requiring higher temperatures than palladium-catalyzed reactions.[12]
Experimental Protocol
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
Phenol, thiophenol, or amine (1.5 - 2.5 equivalents)
-
Copper catalyst (e.g., CuI, Cu₂O, Cu powder) (10-100 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, 20-40 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
High-boiling polar solvent (e.g., DMF, NMP, Pyridine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the copper catalyst (e.g., CuI, 20 mol%), the ligand (if used), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) and the nucleophile (e.g., a phenol, 2.0 eq.).
-
Add the solvent (e.g., DMF) and degas the mixture.
-
Heat the reaction to a high temperature (typically 120-190 °C) and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with aqueous ammonia (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
| Cu Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| CuI | L-proline | K₂CO₃ | DMSO | 120 | 24 | 70-85 |
| Cu₂O | 1,10-phenanthroline | Cs₂CO₃ | NMP | 150 | 18 | 75-90 |
| Cu powder | None | K₂CO₃ | Pyridine | 180 | 36 | 60-80 |
Note: Yields are generalized from literature and can be highly substrate-dependent. Optimization is often required.
Logical Relationship of Components
Caption: Relationship of components in Ullmann condensation.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Application of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in the Synthesis of Novel Agrochemicals
Introduction: 5-Bromo-6-chloro-2,2-difluorobenzodioxole is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring bromine, chlorine, and a difluorobenzodioxole moiety, allows for the creation of complex and highly active molecules. This intermediate is particularly valuable in the development of insecticides that target the ryanodine receptor, a critical component of the insect muscle and nervous system. The presence of the difluoromethylenedioxy group often enhances the metabolic stability and biological activity of the final product.
This document provides detailed application notes and protocols for the use of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in the synthesis of a representative diamide insecticide. The protocols are intended for researchers, scientists, and professionals involved in agrochemical discovery and development.
Application Notes
5-Bromo-6-chloro-2,2-difluorobenzodioxole serves as a crucial precursor for the synthesis of a novel class of anthranilic diamide insecticides. These insecticides are potent activators of insect ryanodine receptors, leading to uncontrolled release of intracellular calcium, which causes muscle paralysis and ultimately death of the target pest. The synthesis strategy typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a substituted pyrazole moiety at the 5-position of the benzodioxole ring. The resulting intermediate can then be elaborated into the final diamide structure.
The chloro substituent at the 6-position of the benzodioxole ring can influence the electronic properties of the molecule and may also serve as a site for further derivatization, although it is often retained in the final active ingredient to enhance insecticidal potency. The difluorobenzodioxole group is a key pharmacophore that contributes to the high efficacy of these insecticides.
Experimental Protocols
The following protocols describe the synthesis of 5-Bromo-6-chloro-2,2-difluorobenzodioxole and its subsequent use in the preparation of a representative diamide insecticide.
Protocol 1: Synthesis of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
This protocol is adapted from the process described in patent US7148365B2.[1]
Reaction Scheme:
Materials:
-
5-chloro-2,2-difluorobenzodioxole
-
Anhydrous Hydrogen Fluoride (HF)
-
Titanium tetrachloride (TiCl4)
-
Bromine (Br2)
-
Dichloromethane (CH2Cl2)
-
Sodium bicarbonate solution
-
Stainless steel autoclave
Procedure:
-
Charge a stainless steel autoclave with anhydrous hydrogen fluoride (95 ml) and titanium tetrachloride (14.8 g) and cool to 0°C.
-
Add 5-chloro-2,2-difluorobenzodioxole (300 g) to the autoclave.
-
Stir the mixture for 20 minutes at 0°C.
-
Meter in bromine (249 g) at a temperature between 0-10°C.
-
Decompress the hydrogen bromide formed to 0.5 bar via a condenser cooled to -15°C.
-
After the addition of bromine is complete, stir the mixture at 10°C for a further 2 hours.
-
Carefully quench the reaction mixture with ice-water and extract with dichloromethane.
-
Wash the organic phase with sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88.7% (based on converted 5-chloro-2,2-difluorobenzodioxole) | [1] |
| Melting Point | 95°C / 16 mbar (Boiling Point) | [1] |
Protocol 2: Synthesis of a Representative Diamide Insecticide via Suzuki-Miyaura Coupling
This protocol describes a plausible route to a novel diamide insecticide from 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Reaction Scheme (Step 1: Suzuki-Miyaura Coupling):
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole
-
1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-boronic acid pinacol ester
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq), 1-(3-chloropyridin-2-yl)-3-cyano-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and Pd(PPh3)4 (0.05 eq).
-
Add a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Scheme (Step 2: Amide Coupling):
The coupled intermediate from Step 1 would then undergo hydrolysis of the cyano group to a carboxylic acid, followed by an amide coupling with a suitable aniline derivative (e.g., 2-amino-3-methyl-5-chlorobenzoyl chloride) to yield the final diamide insecticide. The specific conditions for these subsequent steps would need to be optimized based on the exact substrates.
Visualizations
References
Application Notes and Protocols for the Synthesis of a Bifunctional Degrader Utilizing 3-[4-(Aminomethyl)benzyloxy]thalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] These chimeric molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide and its analogs are commonly used to engage the Cereblon (CRBN) E3 ligase.[1] The starting material, 3-[4-(Aminomethyl)benzyloxy]thalidomide (869188-52-3), provides a readily available chemical handle (a primary amine) for the conjugation of a POI-binding ligand (a "warhead") through the formation of a stable amide bond.[1] This document provides a detailed, step-by-step protocol for the synthesis of a model bifunctional degrader using this starting material and a representative carboxylic acid-functionalized warhead.
Mechanism of Action: CRBN-Mediated Protein Degradation
The synthesized bifunctional degrader facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase complex.[1] This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome, and the bifunctional degrader is released to act again in a catalytic manner.[1]
Caption: Mechanism of action of a thalidomide-based bifunctional degrader.
Experimental Protocols
This section details the synthesis of a bifunctional degrader via amide coupling of 3-[4-(Aminomethyl)benzyloxy]thalidomide with a generic carboxylic acid-functionalized warhead (Warhead-COOH).
Synthesis of a Bifunctional Degrader
Materials:
-
3-[4-(Aminomethyl)benzyloxy]thalidomide (869188-52-3)
-
Warhead-COOH (1.0 equivalent)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol (MeOH)
Procedure:
-
To a solution of the selected Warhead-COOH (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and BOP reagent (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 3-[4-(Aminomethyl)benzyloxy]thalidomide (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 3-[4-(Aminomethyl)benzyloxy]thalidomide to the activated warhead solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to yield the final bifunctional degrader.[1]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity, purity, and structure.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Dihalogenated Benzodioxoles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving dihalogenated benzodioxoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a dihalogenated benzodioxole is giving low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki coupling with dihalogenated benzodioxoles can stem from several factors. The most critical to check are:
-
Catalyst Activity: Ensure your palladium catalyst is active. Older catalysts or those exposed to air can deactivate. Consider using a fresh batch or a pre-catalyst that readily forms the active Pd(0) species.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are adequately degassed.[1]
-
Reagent Quality: Verify the purity of your dihalogenated benzodioxole, boronic acid, and base. Impurities can inhibit the catalyst.
-
Reaction Temperature: The reaction may require heating. Typical temperatures range from 80-110 °C.[1] If the reaction is sluggish, a moderate increase in temperature may improve the rate.
Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together. To minimize this:
-
Control Stoichiometry: Using a slight excess of the dihalogenated benzodioxole relative to the boronic acid can favor the cross-coupling pathway.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is crucial, as its presence can promote homocoupling.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different palladium sources and ligands can be beneficial.
Q3: How can I control the selectivity between mono- and di-arylation of my dihalogenated benzodioxole?
A3: Achieving selective mono- or di-arylation is a common challenge. Key strategies include:
-
Stoichiometry: For mono-arylation, use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid.[2] For di-arylation, a larger excess of the boronic acid (e.g., 2.2 equivalents or more) is typically required.[2]
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand plays a crucial role in selectivity. Bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, potentially favoring mono-arylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-arylated product. Monitoring the reaction progress closely by TLC or LC-MS is essential to stop the reaction once the desired product is maximized.
Q4: What are the most common side products other than homocoupling, and how can I avoid them?
A4: Besides homocoupling, dehalogenation (replacement of a halogen with a hydrogen) is another frequent side reaction. To mitigate this:
-
Choice of Base: The base can sometimes act as a hydride source, leading to dehalogenation. Using weaker inorganic bases like K₂CO₃ or K₃PO₄ may be preferable to stronger bases.
-
Solvent: Certain solvents, particularly alcohols, can also be a source of hydrides. Aprotic solvents like dioxane or toluene are often a better choice.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure proper handling to avoid deactivation. |
| Insufficiently inert atmosphere. | Thoroughly degas all solvents and reagents. Purge the reaction flask with an inert gas (Ar or N₂) for an extended period. | |
| Low reaction temperature. | Gradually increase the reaction temperature, typically within the 80-110 °C range.[1] | |
| Poor quality of reagents. | Use purified starting materials. Check the integrity of the boronic acid, as they can degrade over time. | |
| Formation of significant side products (e.g., homocoupling, dehalogenation) | Presence of oxygen. | Improve the degassing procedure for solvents and ensure a continuous inert atmosphere. |
| Inappropriate base. | Screen different bases. For dehalogenation issues, switch to a weaker inorganic base like K₂CO₃ or K₃PO₄. | |
| Unsuitable solvent. | Use anhydrous, aprotic solvents like dioxane or toluene. | |
| Suboptimal catalyst/ligand combination. | Experiment with different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress side reactions. | |
| Difficulty in achieving selective mono-arylation | Excess of boronic acid. | Use a 1:1 or 1:1.1 ratio of dihalogenated benzodioxole to boronic acid.[2] |
| Prolonged reaction time or high temperature. | Monitor the reaction closely and stop it once the mono-arylated product is predominantly formed. Consider running the reaction at a lower temperature. | |
| Inappropriate catalyst system. | Screen different catalyst and ligand combinations that may favor mono-substitution due to steric hindrance. | |
| Difficulty in achieving complete di-arylation | Insufficient boronic acid. | Use a significant excess of the boronic acid (e.g., >2.2 equivalents).[2] |
| Short reaction time or low temperature. | Increase the reaction time and/or temperature to drive the reaction to completion. | |
| Catalyst deactivation. | A more robust catalyst system may be required for the second coupling step. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling of a Brominated Benzodioxole Derivative [3]
| Entry | Catalyst | Base | Solvent | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Trace |
| 2 | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | Starting Material |
| 3 | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | <5 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 55 |
| 5 | PdCl₂(PPh₃)₂ | K₂CO₃ | MeCN | 30 |
| 6 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | No Product |
| 7 | PdCl₂(PPh₃)₂ | K₂CO₃ | Benzene | No Product |
| 8 | PdCl₂(PPh₃)₂ | K₂CO₃ | DCM | No Product |
| 9 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane | 59 |
| 10 | PdCl₂(PPh₃)₂ | n-BuLi | Dioxane | <5 |
| 11 | PdCl₂(PPh₃)₂ | sec-BuLi | Dioxane | Trace |
| 12 | PdCl₂(PPh₃)₂ | NaH | Dioxane | ~10 |
| 13 | PdCl₂(PPh₃)₂ | LDA | Dioxane | ~12 |
| 14 | PdCl₂(PPh₃)₂ | LiHMDS | Dioxane | ~10 |
| 15 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 55 |
Note: This data is for a mono-brominated benzodioxole derivative and serves as a starting point for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Dihalogenated Benzodioxoles
This protocol provides a general starting point. Optimization of stoichiometry, catalyst, base, solvent, and temperature will be necessary for specific substrates and desired outcomes (mono- vs. di-arylation).
Materials:
-
Dihalogenated benzodioxole (e.g., 4,7-dibromo-1,3-benzodioxole) (1.0 eq)
-
Arylboronic acid (1.1 eq for mono-arylation, >2.2 eq for di-arylation)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Water (if using a mixed solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dihalogenated benzodioxole, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe. If using a co-solvent system (e.g., Dioxane/Water), add the degassed water at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when the desired product is maximized), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: A logical guide for troubleshooting common Suzuki coupling issues.
References
Preventing dehalogenation side reactions in polyhalogenated aromatic couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage dehalogenation side reactions during polyhalogenated aromatic coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions? A1: Dehalogenation is a common side reaction where a halogen atom on the aromatic starting material is replaced by a hydrogen atom.[1][2] This process, also known as hydrodehalogenation, consumes the substrate and generates an unwanted byproduct, which reduces the yield of the desired cross-coupled product and complicates purification.[2][3]
Q2: What is the primary mechanism leading to dehalogenation? A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen when the palladium complex reacts with various components in the reaction mixture, such as bases (especially alkoxides), solvents (like alcohols), or even trace amounts of water.[1][4][5] This Pd-H species can then react with the aryl palladium intermediate (Ar-Pd-X) in a reductive elimination step to form the dehalogenated arene (Ar-H).[4]
Q3: Which types of polyhalogenated aromatics are most susceptible to dehalogenation? A3: The tendency for dehalogenation generally follows the reactivity of the carbon-halogen bond: C-I > C-Br > C-Cl.[1] Therefore, aryl iodides are the most prone to this side reaction. Additionally, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles, pyrazoles) are particularly susceptible to dehalogenation.[1][6] For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base can increase the ring's electron density, influencing the reaction outcome; in such cases, protecting the N-H group can suppress dehalogenation.[1][7]
Q4: How do different coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) compare in terms of dehalogenation? A4: While dehalogenation is a potential side reaction in all palladium-catalyzed couplings, its prevalence can be influenced by the specific reaction conditions.
-
Suzuki Coupling: The choice of base and the presence of water are critical factors. Strong bases and protic solvents can promote the formation of Pd-H species.[1][8]
-
Sonogashira Coupling: Higher reaction temperatures, often used in these couplings, can increase the rate of side reactions, including dehalogenation.[9] The amine base itself can also be a source of hydrides.[4]
-
Buchwald-Hartwig Amination: An unproductive side reaction can compete with the desired C-N bond formation where the amide undergoes beta-hydride elimination, leading to the hydrodehalogenated arene.[10]
Q5: What are the general strategies to minimize dehalogenation? A5: Several key parameters can be optimized to suppress dehalogenation:
-
Catalyst & Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1][11] These ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[12]
-
Base Selection: Opt for weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong alkoxide or hydroxide bases.[2]
-
Solvent Choice: Use aprotic solvents such as dioxane, THF, or toluene.[1] If a protic solvent is necessary, using it as a co-solvent at a lower concentration can help.[1]
-
Temperature and Time: Run the reaction at the lowest effective temperature and for the minimum time required for completion to reduce the likelihood of side reactions.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with dehalogenation during your experiments.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| High levels of dehalogenated byproduct | 1. Inappropriate Base: Strong bases like alkoxides (e.g., NaOtBu, NaOEt) can act as hydride sources.[2] 2. Suboptimal Ligand: The ligand may not be sterically bulky or electron-rich enough to promote the desired coupling over dehalogenation.[1] 3. Protic Solvent: Solvents like alcohols can be a hydride source.[4] | 1. Switch to a weaker inorganic base: Use K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][2] 2. Screen bulky ligands: Try biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr).[1][13] 3. Change to an aprotic solvent: Use dioxane, THF, or toluene.[12] |
| Reaction is sluggish, leading to more side products | 1. Slow Oxidative Addition: The initial step of the catalytic cycle is slow, especially with less reactive halides like aryl chlorides. 2. Low Temperature: The reaction temperature may be too low for efficient coupling. | 1. Use a more active catalyst system: Employ a pre-catalyst that readily forms the active Pd(0) species or a more electron-rich ligand to accelerate oxidative addition.[1][6] 2. Increase temperature carefully: Gradually increase the reaction temperature while monitoring for the onset of dehalogenation.[1] |
| N-heterocyclic substrates are problematic | 1. Coordination to Palladium: The nitrogen atom of the heterocycle can coordinate to the palladium center, inhibiting catalysis.[1] 2. N-H Acidity: The proton on N-H containing heterocycles (e.g., indoles, pyrroles) can be acidic and participate in side reactions. | 1. Use specialized ligands: Buchwald's biaryl phosphine ligands are often effective for these substrates.[1] 2. Protect the N-H group: Use a suitable protecting group (e.g., Boc, SEM) to prevent interference from the acidic proton.[1][7] |
| Selective coupling of a polyhalogenated substrate fails | 1. Catalyst "Ring-Walking": After the first coupling, the Pd(0) catalyst can remain associated with the product's π-system and initiate a second, undesired oxidative addition at another halogen site.[14] 2. High Reactivity: The mono-coupled product may be more reactive towards oxidative addition than the starting material. | 1. Use less bulky ligands: While counterintuitive to the general advice for preventing dehalogenation, extremely bulky ligands can sometimes promote overfunctionalization by inhibiting the dissociation of the catalyst from the product.[14] A careful balance is needed. 2. Add a coordinating solvent/additive: Small amounts of a coordinating solvent like DMSO can help displace the catalyst from the mono-coupled product, suppressing the second coupling.[14] |
Quantitative Data: Impact of Reaction Parameters
The following tables summarize the illustrative effects of base and solvent choice on the ratio of desired product to dehalogenated byproduct in a typical Suzuki coupling.
Table 1: Influence of Base on Dehalogenation Reaction of 4-Bromotoluene with Phenylboronic Acid.
| Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Reference |
| K₃PO₄ | 95 | 3 | [1] |
| Cs₂CO₃ | 94 | 4 | [1] |
| NaOt-Bu | 80 | 18 | [1] |
| Et₃N | 65 | 30 | [1] |
| Note: Data is illustrative and compiled from general trends. Actual results will vary. |
Table 2: Influence of Solvent on Dehalogenation Reaction of 4-Bromoanisole with Phenylboronic Acid.
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Reference |
| Toluene | 93 | 6 | [2] |
| 1,4-Dioxane | 85 | 14 | [2] |
| DMF | 78 | 20 | [2] |
| Ethanol | 65 | 30 | [2] |
| Note: Data is illustrative and based on general trends reported in the literature.[2][12] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of PROTACs derived from halogenated linkers
Welcome to the Technical Support Center for the purification of Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with PROTACs featuring halogenated linkers.
Halogen atoms (F, Cl, Br, I) are often incorporated into PROTAC linkers to modulate physicochemical properties such as solubility, cell permeability, and metabolic stability.[1][2] However, their presence can introduce unique and significant challenges during purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate these complexities and achieve high-purity compounds for biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges specifically associated with PROTACs containing halogenated linkers?
A1: PROTACs with halogenated linkers present several distinct purification challenges on top of those typical for large molecules:
-
Increased Hydrophobicity: Halogens, particularly chlorine, bromine, and iodine, significantly increase the lipophilicity of the linker. This can lead to very strong retention on reversed-phase (RP) chromatography columns, requiring high concentrations of organic solvents to elute, which may in turn cause solubility issues.
-
Secondary Interactions: Halogen atoms can participate in non-covalent interactions, such as halogen bonding with electron-donating groups on the stationary phase (e.g., residual silanols). This can result in poor peak shapes, including significant tailing and broadening.
-
Poor Solubility: The combination of a large, complex structure and a highly hydrophobic linker can lead to poor solubility in common chromatography solvents, making sample preparation difficult and increasing the risk of the compound precipitating during the purification run.[1]
-
Difficult Separation of Impurities: Syntheses can result in closely related impurities, such as diastereomers or regioisomers, which have very similar retention profiles to the desired product, making separation challenging.[3]
-
Potential for On-Column Degradation: Depending on the linker chemistry, the acidic or basic mobile phase additives used in HPLC can potentially cause degradation of sensitive PROTACs.[4]
Q2: Which chromatographic techniques are most effective for purifying halogenated PROTACs?
A2: The two most powerful and commonly used techniques for final purification are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).[5]
-
RP-HPLC: This is the workhorse for purifying predominantly hydrophobic molecules. C18 columns are a common starting point, but other stationary phases like Phenyl-Hexyl can offer different selectivity for halogenated compounds.[4][6]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent orthogonal technique to RP-HPLC.[7] It uses supercritical CO2 as the main mobile phase, which has different solvating properties. SFC is highly effective for separating complex mixtures and is particularly powerful for chiral separations to resolve diastereomers that may be present in the PROTAC.[7][8]
Q3: How does the specific halogen atom (F, Cl, Br, I) in the linker influence the purification strategy?
A3: The choice of halogen dictates the molecule's properties and thus the purification approach:
-
Fluorine (F): While often used to block metabolic sites, fluorine's effect on retention is complex. It can increase lipophilicity but also alter electronic properties. Purification may be relatively straightforward on standard C18 columns.
-
Chlorine (Cl) & Bromine (Br): These significantly increase lipophilicity and the potential for halogen bonding. Purification often requires stronger organic modifiers in the mobile phase, shallower gradients for better resolution, and potentially alternative stationary phases (e.g., Phenyl-Hexyl) to mitigate secondary interactions.
-
Iodine (I): Iodine provides the greatest increase in lipophilicity and the strongest potential for halogen bonding. These PROTACs will be very strongly retained in RP-HPLC. SFC or normal-phase chromatography might be more successful alternatives if RP-HPLC fails.
Q4: My halogenated PROTAC has very poor solubility for injection. What can I do?
A4: This is a common problem. The recommended approach is to first dissolve the crude sample in a minimal amount of a strong, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[3][6] Once dissolved, slowly dilute the sample with a solvent compatible with your initial mobile phase composition (e.g., acetonitrile/water). Be aware that the PROTAC may precipitate upon dilution; if this occurs, you must filter the sample through a 0.22 µm syringe filter before injection to prevent clogging the HPLC system.[4]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of halogenated PROTACs.
Problem: Severe Peak Tailing or Broad Peaks in RP-HPLC
-
Potential Cause:
-
Strong Secondary Interactions: The halogen atoms in your linker may be forming halogen bonds with active sites (e.g., free silanols) on the silica-based stationary phase.
-
High Hydrophobicity: The overall hydrophobicity of the molecule leads to slow desorption kinetics from the stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.
-
-
Recommended Actions:
-
Change Mobile Phase Additive: If using Trifluoroacetic acid (TFA), which can cause ion-pairing, switch to Formic Acid (FA). FA often provides better peak shape for complex molecules.[6]
-
Modify Stationary Phase: Switch from a standard C18 column to a Phenyl-Hexyl column. The phenyl groups can offer alternative π-π interactions, which may be more favorable and reduce silanol-related interactions.[6]
-
Increase Column Temperature: Elevating the temperature (e.g., to 40-50 °C) can improve peak shape by decreasing mobile phase viscosity and speeding up mass transfer kinetics.[9]
-
Reduce Sample Load: Decrease the amount of material injected onto the column.
-
Problem: Poor Resolution Between the PROTAC and a Closely Eluting Impurity
-
Potential Cause:
-
Structural Similarity: The impurity may be a diastereomer, a regioisomer, or a related synthetic intermediate (e.g., a de-halogenated version) with nearly identical polarity.[3]
-
Inadequate Separation Conditions: The chosen column and mobile phase may not have sufficient selectivity for the two compounds.
-
-
Recommended Actions:
-
Optimize the Gradient: Make the elution gradient shallower (e.g., reduce the %B/minute change). This increases the effective column volume used for the separation, often improving resolution.[5]
-
Switch to an Orthogonal Method: If RP-HPLC fails to provide separation, SFC is the best alternative. SFC operates on a different separation principle (a mix of normal-phase and reversed-phase characteristics) and frequently resolves impurities that co-elute in HPLC.[5][7]
-
Evaluate Different RP Columns: Test columns with different properties, such as an embedded polar group (EPG) or a different end-capping, which can alter selectivity.
-
Problem: Difficulty Separating Diastereomers or Enantiomers
-
Potential Cause:
-
Multiple Chiral Centers: PROTACs are complex molecules and often contain several chiral centers, leading to the formation of diastereomers during synthesis.
-
-
Recommended Actions:
-
Utilize Supercritical Fluid Chromatography (SFC): SFC is the industry-standard technique for chiral separations.[8] Its use of chiral stationary phases (CSPs) combined with alcohol/CO2 mobile phases provides excellent and rapid separation of stereoisomers.[10]
-
Chiral HPLC: If SFC is unavailable, chiral stationary phases can also be used with HPLC systems, though run times are typically longer and solvent consumption is higher. Polysaccharide-based CSPs are a popular choice.[11]
-
Data Presentation: Method Optimization
The following tables provide examples of how to approach method development for a halogenated PROTAC.
Table 1: Comparison of RP-HPLC Conditions for a Hypothetical Brominated PROTAC
| Run | Stationary Phase | Mobile Phase Additive | Purity Achieved (%) | Recovery (%) | Observations |
| 1 | C18 | 0.1% TFA in Water/Acetonitrile | 88 | 72 | Significant peak tailing observed. |
| 2 | C18 | 0.1% Formic Acid in Water/Acetonitrile | 94 | 81 | Improved peak shape and resolution from a key impurity.[6] |
| 3 | Phenyl-Hexyl | 0.1% Formic Acid in Water/Acetonitrile | >98 | 85 | Excellent, sharp peak shape; baseline separation of impurities.[6] |
Table 2: Comparison of RP-HPLC vs. SFC for Chiral Separation of a Chlorinated PROTAC
| Technique | Stationary Phase | Typical Run Time (min) | Resolution (Rs) of Diastereomers | Organic Solvent Consumption | Recommendation |
| RP-HPLC | Chiralpak IA | 30 | 1.4 (Partial Separation) | High | Sub-optimal; consider for analytical scale only. |
| SFC | Chiralpak AD-H | 8 | >2.5 (Baseline Separation) | Low | Recommended Method: Faster, greener, and provides superior separation.[7][10] |
Visualized Workflows and Logic
Purification and Troubleshooting Diagrams
The following diagrams illustrate a general purification workflow, a troubleshooting decision tree for common HPLC issues, and a conceptual model for halogen-related interactions.
Caption: General workflow for the purification of halogenated PROTACs.[12]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. rscbmcs.org [rscbmcs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reachseparations.com [reachseparations.com]
- 8. syngene-aws-storage01.s3.ap-south-1.amazonaws.com [syngene-aws-storage01.s3.ap-south-1.amazonaws.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. mdpi.com [mdpi.com]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Catalyst and ligand selection for selective coupling of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selective functionalization of 5-Bromo-6-chloro-2,2-difluorobenzodioxole. The presence of two distinct halogen atoms on the aromatic ring allows for sequential, selective cross-coupling reactions, making it a valuable building block in the synthesis of complex molecules. This guide focuses on strategies for achieving selective coupling at the C-Br bond, troubleshooting common issues, and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions for 5-Bromo-6-chloro-2,2-difluorobenzodioxole?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[1] Therefore, for 5-Bromo-6-chloro-2,2-difluorobenzodioxole, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for the selective functionalization at the C-Br position while leaving the C-Cl bond intact for subsequent transformations.
Q2: What are the key factors for achieving high selectivity for C-Br bond coupling?
A2: The key to achieving high selectivity lies in the judicious choice of the catalyst system and reaction conditions.
-
Catalyst and Ligand: For selective coupling at the more reactive C-Br bond, standard palladium catalysts and ligands are often sufficient. However, the choice of ligand is crucial in preventing over-reaction or reaction at the C-Cl bond. Less bulky, electron-neutral phosphine ligands are generally preferred for selective C-Br coupling.
-
Reaction Temperature: Lower reaction temperatures generally favor selective coupling at the more reactive C-Br bond. Higher temperatures can sometimes lead to competitive coupling at the C-Cl bond.
-
Reaction Time: Careful monitoring of the reaction is essential to ensure complete consumption of the starting material without significant formation of the di-substituted product.
Q3: Can I achieve selective coupling at the C-Cl bond?
A3: Yes, it is possible to achieve coupling at the C-Cl bond, but it is more challenging and typically performed after the C-Br bond has been functionalized. To achieve this, more specialized and reactive catalyst systems are required. These often involve the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center. More forcing conditions, such as higher temperatures, may also be necessary.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species. |
| Inappropriate Ligand | For selective C-Br coupling, start with a standard ligand like PPh₃ or dppf. If conversion is still low, a slightly more electron-rich and bulky ligand can be screened, but be mindful of potential C-Cl activation. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction. |
| Insufficient Temperature | While lower temperatures favor selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the reaction temperature in increments of 10 °C and monitor for both conversion and selectivity. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. The presence of oxygen can deactivate the catalyst. |
Issue 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Reduce the reaction temperature. This is the most common reason for loss of selectivity. |
| Ligand is Too Reactive | If using a bulky, electron-rich ligand, it may be activating the C-Cl bond. Switch to a less reactive ligand such as PPh₃ or a smaller biarylphosphine ligand. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-substituted product is maximized. |
| High Catalyst Loading | A higher than necessary catalyst loading can sometimes lead to decreased selectivity. Try reducing the catalyst loading. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Dehalogenation)
| Potential Cause | Troubleshooting Step |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can promote homocoupling of the boronic acid in Suzuki reactions and deactivate the catalyst. |
| Moisture | For reactions sensitive to water (e.g., Suzuki reactions), use anhydrous solvents and reagents. Moisture can lead to protodeboronation of the boronic acid. |
| Impurities in Reagents | Ensure all reagents, especially the organometallic coupling partner (e.g., boronic acid), are pure. |
Data Presentation
The following tables provide representative data for selective C-Br couplings on analogous bromo-chloro aromatic systems. These should serve as a starting point for optimization with 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | ~70-80 | [2] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | >90 | [2] |
| 3 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 80 | 6 | ~85-95 | [2] |
Note: Yields are representative for analogous bromo-chloro substrates and will require optimization for 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C-Br Bond
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~80-95 | [3] |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | ~85-95 | [4] |
| 3 | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 18 | >90 | [5] |
Note: Yields are representative for analogous bromo-chloro substrates and will require optimization for 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general starting point for the selective coupling of an arylboronic acid at the 5-position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol provides a general method for the selective amination at the 5-position.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the selective cross-coupling of 5-Bromo-6-chloro-2,2-difluorobenzodioxole, including a troubleshooting loop for reaction optimization.
Caption: A decision-making diagram for selecting an initial catalyst system for Suzuki-Miyaura or Buchwald-Hartwig coupling reactions targeting the C-Br bond.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloro-2,2-difluorobenzodioxole, focusing on the challenges associated with the low reactivity of the chlorine atom in cross-coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving the selective functionalization of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Issue 1: Low or No Conversion at the Chlorine Position
Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination to functionalize the chlorine atom (C-6), but I am observing low to no conversion, with unreacted starting material remaining. What are the likely causes and how can I improve the yield?
Answer: The low reactivity of the C-Cl bond compared to the C-Br bond is the primary challenge. Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions.[1][2] The C-Cl bond is stronger and less readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[2]
Potential Solutions:
-
Catalyst System Optimization:
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient for activating aryl chlorides. Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or other Buchwald-type ligands.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
-
Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ can be more effective than Pd(II) sources (e.g., Pd(OAc)₂), as it eliminates the need for an in-situ reduction step which can be inefficient.[3] If using a Pd(II) source, ensure your conditions promote efficient reduction to Pd(0).
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.
-
Temperature: Higher reaction temperatures (e.g., >100 °C) are generally necessary to promote the oxidative addition of the C-Cl bond.
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are commonly used. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[1]
-
Issue 2: Lack of Chemoselectivity - Reaction at Both Bromine and Chlorine Positions
Question: I want to selectively functionalize the bromine atom (C-5) first, but I am observing a significant amount of di-substituted product where both the bromine and chlorine have reacted. How can I improve the selectivity for mono-substitution at the C-Br position?
Answer: The reactivity difference between the C-Br and C-Cl bonds provides a window for selective reaction, but harsh conditions can lead to the reaction of both halogens.
Potential Solutions:
-
Milder Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often favor the more reactive C-Br bond.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl bond from proceeding.
-
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner to minimize the availability of the reagent for the second coupling event.[1]
-
Catalyst System: While bulky ligands are needed for C-Cl activation, for selective C-Br coupling, less forcing catalyst systems with ligands like PPh₃ or dppf might provide better selectivity, albeit with potentially longer reaction times.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in 5-Bromo-6-chloro-2,2-difluorobenzodioxole?
A1: In palladium-catalyzed cross-coupling reactions, the general trend for carbon-halogen bond reactivity is C-I > C-Br > C-Cl > C-F.[2] Therefore, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This inherent difference in reactivity allows for the possibility of selective functionalization.
Q2: Can I perform a cross-coupling reaction at the C-Cl position while leaving the C-Br bond intact?
A2: This is generally not feasible in a single step due to the higher reactivity of the C-Br bond. Any conditions aggressive enough to activate the C-Cl bond will almost certainly lead to a reaction at the C-Br position as well. A two-step strategy, where the C-Br bond is first functionalized, is the standard approach to access derivatives at the C-6 position.
Q3: What are some common side reactions to be aware of?
A3: Besides the desired cross-coupling product, several side reactions can occur:
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in a Suzuki reaction) or two molecules of the aryl halide.[3]
-
Dehalogenation: The reduction of the C-Br or C-Cl bond to a C-H bond.
-
Protodeboronation: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a proton from the solvent or trace water, leading to the formation of an unwanted arene byproduct.
Q4: Are there any alternatives to palladium catalysis for activating the C-Cl bond?
A4: While palladium catalysis is the most common method, nickel-based catalyst systems have also been developed for the cross-coupling of unreactive aryl chlorides. These systems can sometimes offer different reactivity profiles and may be worth exploring if palladium-based methods are unsuccessful.
Data Presentation
The following tables provide a summary of typical reaction conditions for achieving selective and non-selective cross-coupling reactions with dihalogenated aromatic compounds, which can be adapted for 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Table 1: Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Bond
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Milder catalyst system to favor the more reactive C-Br bond. |
| Ligand | PPh₃ or dppf | Standard ligands often sufficient for C-Br activation. |
| Base | K₂CO₃ or Na₂CO₃ (aq. solution) | Milder bases can improve selectivity. |
| Solvent | Dioxane/Water or Toluene/Water | Protic co-solvents can facilitate transmetalation. |
| Temperature | 80-90 °C | Lower temperature to minimize reaction at the C-Cl bond. |
| Arylboronic Acid | 1.05 - 1.2 equivalents | Near-stoichiometric amounts to prevent di-substitution. |
Table 2: Conditions for Buchwald-Hartwig Amination at the C-Cl Bond (after C-Br functionalization)
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, or other Buchwald ligands | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[1] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required. |
| Solvent | Anhydrous Toluene or Dioxane | Anhydrous conditions are crucial for this reaction. |
| Temperature | 100-120 °C | Higher temperatures are necessary for the oxidative addition of the C-Cl bond. |
| Amine | 1.2 - 1.5 equivalents | A slight excess of the amine is typically used. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
-
To a dry reaction vessel, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 eq.), the desired arylboronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C-Cl Position (assuming the C-Br position is already functionalized)
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.).
-
Add anhydrous, degassed toluene.
-
Add the 5-substituted-6-chloro-2,2-difluorobenzodioxole (1.0 eq.) and the desired amine (1.2 eq.).
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Sequential functionalization workflow for 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
References
Technical Support Center: Byproduct Analysis in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in cross-coupling reactions, with a focus on substrates similar to the complex heterocyclic structure represented by CAS number 869188-52-3.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
Undesired byproducts in cross-coupling reactions can significantly impact yield, purity, and downstream processing. The following table outlines common byproducts, their potential causes, and recommended troubleshooting steps.
| Byproduct | Potential Causes | Recommended Solutions |
| Homocoupling of Organoboron Reagent | 1. Presence of oxygen in the reaction mixture.[1][2] 2. Inefficient transmetalation step.[3] 3. Use of a Pd(II) precatalyst without complete reduction to Pd(0).[2] | 1. Ensure rigorous degassing of solvents and reaction vessel.[1][3] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate boronate formation.[3][4] 3. Use a pre-formed Pd(0) catalyst or ensure complete in-situ reduction of the Pd(II) source.[3] |
| Homocoupling of Aryl/Heteroaryl Halide | 1. Slow transmetalation relative to oxidative addition. 2. High catalyst loading or reaction temperature. | 1. Optimize the base and solvent system to accelerate transmetalation. 2. Decrease catalyst loading and/or reaction temperature.[3] |
| Protodeboronation of Organoboron Reagent | 1. Presence of water or protic impurities.[5] 2. Unstable boronic acid derivative. | 1. Use anhydrous solvents and reagents. 2. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[6][7] |
| Hydrodehalogenation of Aryl/Heteroaryl Halide | 1. Presence of a hydride source (e.g., from solvent, base, or impurities).[3] 2. β-hydride elimination from certain substrates. | 1. Use anhydrous and non-protic solvents. 2. Select ligands that minimize β-hydride elimination.[8] |
| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature.[3] 2. Inappropriate ligand-to-palladium ratio.[3] 3. Presence of impurities. | 1. Lower the reaction temperature.[3] 2. Optimize the ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands).[3] 3. Use high-purity reagents and solvents.[3] |
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of the homocoupled product of my boronic acid. What is the most likely cause and how can I fix it?
A1: The most common cause of boronic acid homocoupling is the presence of oxygen in your reaction.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[2] To mitigate this, it is crucial to rigorously degas your solvents and the reaction vessel before starting the reaction.[1][3] Another potential issue is an inefficient transmetalation step.[3] Screening different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can improve the rate of transmetalation and favor the desired cross-coupling pathway.[3][4]
Q2: I am observing the formation of a byproduct corresponding to the starting aryl halide where the halide has been replaced by a hydrogen atom. What is this byproduct and how can I avoid it?
A2: This byproduct is the result of hydrodehalogenation.[3] It typically arises from the presence of a hydride source in your reaction mixture, which can come from solvents, the base, or other impurities.[3] To avoid this, ensure you are using anhydrous solvents and bases. In some cases, β-hydride elimination from the substrate itself can be a competing pathway.[8] If this is suspected, screening different phosphine ligands that are known to suppress this side reaction may be beneficial.[8]
Q3: My reaction mixture is turning black, and I am getting low conversion to the desired product. What is happening?
A3: The formation of a black precipitate is likely palladium black, which is decomposed, inactive palladium catalyst.[3] This can be caused by several factors, including excessively high reaction temperatures, an incorrect ligand-to-palladium ratio, or the presence of impurities in your reagents or solvents.[3] To troubleshoot this, try lowering the reaction temperature, ensuring you are using an appropriate ligand-to-palladium ratio (often 1:1 to 2:1 for bulky monophosphine ligands), and using high-purity starting materials.[3]
Q4: How does the choice of base affect byproduct formation in a Suzuki-Miyaura coupling?
A4: The base plays a critical role in the Suzuki-Miyaura catalytic cycle, primarily by activating the organoboron species to facilitate transmetalation.[4][7] An inappropriate base can lead to a slow transmetalation step, which in turn can favor side reactions like homocoupling.[3] The strength and nature of the base can also influence the stability of starting materials and products. For sensitive substrates, a weaker base may be necessary to prevent degradation. The choice of base is highly dependent on the specific substrates and catalyst system, so screening of different bases is often necessary for optimization.[3]
Q5: Can the phosphine ligand influence the formation of byproducts?
A5: Absolutely. The phosphine ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity.[2] Bulky, electron-rich ligands can promote the desired reductive elimination step and suppress side reactions like β-hydride elimination.[8] Conversely, a ligand that is not well-suited for a particular transformation may lead to catalyst decomposition or favor undesired reaction pathways. If you are experiencing significant byproduct formation, screening a panel of different phosphine ligands is a standard and often effective optimization strategy.[8]
Experimental Protocols
While specific protocols for 869188-52-3 are not publicly available, a general procedure for a Suzuki-Miyaura cross-coupling reaction involving a complex heteroaryl halide is provided below. This protocol should be adapted and optimized for the specific substrates being used.
General Procedure for a Small-Scale Suzuki-Miyaura Reaction:
-
Reagent Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), the organoboron reagent (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
-
Reaction Setup:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent (e.g., dioxane/water mixture, toluene, or DMF) via syringe.
-
-
Reaction Execution:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture for the specified time (e.g., 2-24 hours), monitoring the progress by TLC, GC-MS, or LC-MS.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-coupled product and analyze any byproducts.
-
Visualizations
Caption: Troubleshooting workflow for common byproduct formation.
Caption: Suzuki cycle vs. homocoupling side reaction.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving the Solubility of PROTACs Containing a Difluorobenzodioxole Moiety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with PROTACs incorporating a difluorobenzodioxole moiety.
Frequently Asked Questions (FAQs)
Q1: Why do my PROTACs containing a difluorobenzodioxole moiety exhibit poor solubility?
A1: Poor solubility in these PROTACs is often a multifactorial issue. PROTACs, in general, are large and lipophilic molecules, often falling into the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low aqueous solubility.[1] The difluorobenzodioxole moiety itself, with a calculated LogP of approximately 3.32, is hydrophobic and contributes to the overall lipophilicity and potentially poor solubility of the final PROTAC molecule.[2] The overall solubility is a complex interplay between the warhead, the linker, and the E3 ligase ligand.[1]
Q2: What are the primary approaches to address the poor solubility of my PROTAC?
A2: There are two main strategies you can employ:
-
Chemical Modification: This involves altering the chemical structure of the PROTAC to introduce more polar or ionizable groups. This is typically done during the lead optimization phase.
-
Formulation Strategies: This approach focuses on developing a delivery system for the existing PROTAC to improve its dissolution and apparent solubility in aqueous media.[1] This is often a faster approach for enabling in vitro and in vivo studies.[3][4]
Q3: How does the linker composition affect the solubility of my PROTAC?
A3: The linker plays a critical role in determining the physicochemical properties of a PROTAC.[1][5] Hydrophobic linkers, such as long alkyl chains, can decrease aqueous solubility. Conversely, incorporating polar functional groups or using hydrophilic linkers, like polyethylene glycol (PEG), can enhance solubility.[5][6] Replacing alkyl or PEG linkers with saturated nitrogen heterocycles (e.g., piperazines, piperidines) has also been shown to significantly improve solubility.[1][7]
Q4: Can administering my PROTAC with food improve its uptake?
A4: For some PROTACs, solubility is significantly improved in biorelevant media that mimic the fed state (Fed-State Simulated Intestinal Fluid or FeSSIF).[3][8] Therefore, administering the PROTAC with food could potentially enhance its oral absorption and bioavailability.[3][8] The clinical trials for some PROTACs, such as ARV-110 and ARV-471, have adopted a "once daily with food" administration regimen.[3][8]
Troubleshooting Guides
Guide 1: Initial Assessment of PROTAC Solubility
If you are encountering precipitation or inconsistent results in your assays, a systematic approach to characterizing and improving solubility is crucial.
Workflow for Troubleshooting PROTAC Solubility
Caption: A decision-making workflow for troubleshooting PROTAC solubility.
Guide 2: Chemical Modification Strategies
If you are in the design or lead optimization phase, consider the following modifications to your PROTAC structure:
| Strategy | Description | Potential Impact on Solubility |
| Incorporate Polar Groups | Add polar functional groups such as morpholine, piperazine, or other protonable nitrogen atoms to the linker or E3 ligase ligand.[1] | Can significantly increase aqueous solubility. For instance, adding a dibasic piperazine to a VHL-based PROTAC increased solubility by 170-fold.[1] |
| Optimize the Linker | Replace hydrophobic linkers (e.g., long alkyl chains) with more polar alternatives like PEG-based linkers or saturated nitrogen heterocycles.[1][6][7] Shorter linkers may also be beneficial.[1] | PEG linkers are hydrophilic and can improve compatibility with physiological environments.[5][6] Heterocyclic linkers can enhance both solubility and metabolic stability.[6] |
| Introduce Ionizable Groups | Incorporate acidic or basic moieties that can be ionized at physiological pH. | Increasing ionization is a common strategy to enhance aqueous solubility.[7] |
| Form Intramolecular Hydrogen Bonds | Design the PROTAC to form intramolecular hydrogen bonds, which can reduce the molecule's size and polarity, potentially improving cell permeability.[8] | This can transform a "strip-type" molecule into a more compact "ball" form.[8] |
Guide 3: Formulation Development for Existing PROTACs
For existing PROTACs with poor solubility, formulation strategies can enable your experiments.[1]
| Formulation Strategy | Description | Advantages |
| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, preventing crystallization and maintaining a supersaturated state in solution.[1][4][9] | A well-established technique for improving the dissolution of poorly soluble drugs.[1][4] |
| Cyclodextrin Inclusion Complexes | The hydrophobic PROTAC molecule is encapsulated within the hydrophobic core of a cyclodextrin, enhancing its aqueous solubility.[1] | Can significantly increase the apparent solubility of the PROTAC in aqueous media. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. | Can enhance solubility in both aqueous and biorelevant media.[4] |
| Nanosuspensions | The PROTAC is formulated as nano-sized particles, which increases the surface area available for dissolution. | Can significantly improve the dissolution rate of poorly soluble compounds.[10] |
Diagram of Formulation Strategies
Caption: How formulation strategies improve PROTAC solubility.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the PROTAC stock solution in DMSO.
-
Add a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Rapidly add PBS to each well to a final volume of 100 µL, ensuring the final DMSO concentration is low (e.g., 1-2%).
-
Seal the plate and shake for 1-2 hours at room temperature.
-
Measure the turbidity of each well using a plate reader (e.g., at 620 nm).
-
The kinetic solubility is the highest concentration of the PROTAC that does not show significant precipitation.
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a PROTAC.
Materials:
-
Solid PROTAC powder
-
PBS, pH 7.4
-
HPLC system with a suitable column and detection method
-
Shaker incubator
Procedure:
-
Add an excess amount of the solid PROTAC to a known volume of PBS in a vial.
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a validated HPLC method with a standard curve.
-
The measured concentration represents the thermodynamic solubility.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of a PROTAC to enhance its dissolution.
Materials:
-
PROTAC
-
Polymer (e.g., PVP, HPMCAS)
-
Volatile solvent system (e.g., dichloromethane/methanol)[1]
-
Glass dish
-
Vacuum oven
Procedure:
-
Dissolve the PROTAC and the chosen polymer in the solvent system.[1]
-
Pour the solution into a shallow glass dish to create a thin film.[1]
-
Evaporate the solvent in a vacuum oven at a controlled temperature until the film is completely dry.[1]
-
Scrape the resulting solid film from the dish.
-
Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.[1]
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization
Objective: To prepare a cyclodextrin inclusion complex of a PROTAC to improve its aqueous solubility.
Materials:
-
PROTAC
-
Cyclodextrin (e.g., HP-β-CD)
-
Deionized water
-
Sonicator
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare an aqueous solution of the cyclodextrin.[1]
-
Add the PROTAC to the cyclodextrin solution and stir until it is fully dissolved. Sonication may be used to aid dissolution.[1]
-
Freeze the solution rapidly using liquid nitrogen.[1]
-
Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained.[1]
-
The resulting powder is the PROTAC-cyclodextrin inclusion complex.[1]
Diagram of Linker Modification Impact
Caption: Impact of linker modification on PROTAC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Difluoro-1,3-benzodioxole | CAS#:1583-59-1 | Chemsrc [chemsrc.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. mdpi.com [mdpi.com]
- 10. ascendiacdmo.com [ascendiacdmo.com]
How to avoid homo-coupling in Suzuki reactions of bromo-chloro arenes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in Suzuki-Miyaura cross-coupling reactions, with a specific focus on avoiding homo-coupling when using bromo-chloro arene substrates.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki reactions, and why is it a significant issue with bromo-chloro arenes?
A1: Homo-coupling is a prevalent side reaction in Suzuki couplings where two molecules of the boronic acid reagent react to form a symmetrical biaryl byproduct. This is particularly problematic as it consumes the valuable boronic acid, reduces the yield of the desired unsymmetrical biaryl product, and introduces a structurally similar impurity that can be challenging to separate during purification. With bromo-chloro arenes, the goal is often a selective coupling at one of the halogen sites, and homo-coupling further complicates the product mixture.
Q2: What are the primary causes of homo-coupling in palladium-catalyzed Suzuki reactions?
A2: The two main culprits behind homo-coupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homo-coupled product and regenerating Pd(0). Additionally, if a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly promote homo-coupling before being reduced to the catalytically active Pd(0) state.
Q3: How can I visually identify if homo-coupling is a major problem in my reaction?
A3: Homo-coupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture when analyzed by techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The homo-coupled product will have a molecular weight corresponding to the dimer of your boronic acid's organic group.
Q4: In a bromo-chloro arene, which halogen is more likely to react first in a Suzuki coupling?
A4: Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed Suzuki reactions. The reactivity order of halogens is typically I > Br > Cl.[2] This allows for selective cross-coupling at the C-Br position by carefully controlling the reaction conditions.
Troubleshooting Guide: Minimizing Homo-coupling
This guide provides a systematic approach to troubleshooting and minimizing homo-coupling in your Suzuki reactions of bromo-chloro arenes.
Issue 1: Significant Formation of Homo-coupled Product
Root Cause Analysis and Solutions:
-
Oxygen Contamination: The presence of oxygen is a primary driver of homo-coupling.
-
Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique (at least three cycles). Ensure the reaction is maintained under a positive pressure of an inert gas throughout the experiment.
-
-
Inappropriate Palladium Source: The choice of palladium catalyst significantly impacts the extent of homo-coupling.
-
Solution:
-
Use a Pd(0) source: Catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ are already in the active oxidation state and do not require an in-situ reduction step that can lead to homo-coupling.
-
Employ modern precatalysts: Buchwald's G2, G3, or G4 precatalysts are designed to generate the active Pd(0) species cleanly and efficiently, minimizing side reactions.
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the catalytic cycle steps.
-
Solution:
-
Utilize bulky, electron-rich phosphine ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphines can accelerate the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homo-coupling.
-
Consider N-heterocyclic carbenes (NHCs): NHCs are highly effective ligands that can also suppress homo-coupling.
-
-
-
Incorrect Base Selection: The base is essential for the transmetalation step, but an unsuitable base can promote side reactions.
-
Solution:
-
Use weaker inorganic bases: Mild bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or alkoxides, as they are less likely to promote homo-coupling.
-
Ensure the base is finely powdered and dry: For non-aqueous reactions, this increases the surface area and reactivity.
-
-
Logical Troubleshooting Workflow
To systematically address the issue of homo-coupling, follow the workflow outlined in the diagram below.
Caption: A step-by-step workflow for diagnosing and resolving issues with homo-coupling in Suzuki reactions.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize the effect of different catalysts, ligands, and bases on the outcome of Suzuki reactions, with a focus on minimizing homo-coupling.
Table 1: Effect of Palladium Source on Homo-coupling
| Palladium Source | Typical Loading (mol%) | Key Advantages for Minimizing Homo-coupling |
| Pd(PPh₃)₄ | 1-5 | Pd(0) source, directly enters the catalytic cycle. |
| Pd₂(dba)₃ | 1-3 | Pd(0) source, often used with additional ligands. |
| Buchwald Precatalysts (G3, G4) | 0.5-2 | Designed for clean and efficient generation of the active Pd(0) species. |
| Pd(OAc)₂ / PdCl₂ | 2-5 | Caution: Pd(II) sources that can promote homo-coupling during in-situ reduction. |
Table 2: Influence of Ligand Choice on Selectivity
| Ligand | Ligand Type | Characteristics | Impact on Homo-coupling |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Less bulky, less electron-rich. | Can be effective, but may require higher temperatures and can lead to side reactions. |
| Buchwald Ligands (SPhos, XPhos) | Biaryl Phosphines | Bulky and electron-rich. | Highly effective at promoting reductive elimination and sterically hindering homo-coupling. |
| dppf | Bidentate Phosphine | Ferrocene-based, good for electron-rich and -poor substrates. | Generally provides good results with low homo-coupling. |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Strong σ-donors, sterically demanding. | Excellent for challenging couplings and minimizing side reactions. |
Table 3: Comparison of Bases in Suzuki Coupling
| Base | Strength | Typical Equivalents | Suitability for Minimizing Homo-coupling |
| K₂CO₃ | Moderate | 2-3 | Often a good first choice, effective and mild. |
| K₃PO₄ | Moderate | 2-3 | A versatile and commonly used base that often gives low levels of homo-coupling. |
| Cs₂CO₃ | Moderate | 2-3 | More soluble in organic solvents, can be very effective. |
| NaOH, KOH | Strong | 2-4 | Caution: Can promote homo-coupling and other side reactions. |
| NaOtBu, KOtBu | Strong | 2-4 | Caution: Strong bases that can increase the rate of homo-coupling. |
Experimental Protocol: Selective Suzuki Coupling of 1-Bromo-3-chlorobenzene with Phenylboronic Acid
This protocol is designed to favor the selective cross-coupling at the C-Br bond while minimizing the formation of biphenyl (homo-coupled product).
Materials:
-
1-Bromo-3-chlorobenzene
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-chlorobenzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Degassing the Mixture: Bubble argon or nitrogen through the reaction mixture for 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the consumption of the starting material and the formation of the desired product and any byproducts.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash with brine (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Mechanism of Homo-coupling
The following diagram illustrates the two primary pathways for the undesired homo-coupling of boronic acids.
Caption: The two main mechanisms leading to the formation of homo-coupled byproducts in Suzuki reactions.
References
Technical Support Center: Scaling Up Reactions with 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole in scaled-up chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl > C-F. Therefore, for 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, the carbon-bromine (C-Br) bond at the 5-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This chemoselectivity allows for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.
Q2: Which palladium catalysts and ligands are recommended for selective cross-coupling at the C-Br bond?
A2: For selective cross-coupling at the more reactive C-Br bond, a range of standard palladium catalysts and ligands can be effective. Commonly used systems include:
-
Palladium Sources: Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, and Pd₂(dba)₃.
-
Ligands: Conventional phosphine ligands such as triphenylphosphine (PPh₃) and dppf are often sufficient for selective coupling at the C-Br bond. For more challenging substrates or to improve reaction efficiency, sterically hindered, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can be employed.
Q3: Is it possible to achieve cross-coupling at the C-Cl bond?
A3: Yes, cross-coupling at the C-Cl bond is possible, but it is more challenging and typically requires more specialized and reactive catalyst systems after the C-Br bond has been functionalized. These reactions often necessitate the use of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the more difficult oxidative addition of the C-Cl bond to the palladium center. More forcing reaction conditions, such as higher temperatures, may also be required.
Q4: What are the main challenges when scaling up cross-coupling reactions with this substrate?
A4: Common challenges in scaling up reactions with 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole include:
-
Maintaining Chemoselectivity: Ensuring the reaction occurs exclusively at the C-Br bond without side reactions at the C-Cl bond.
-
Catalyst Activity and Lifetime: Catalyst deactivation can be more pronounced on a larger scale.
-
Heat Transfer and Temperature Control: Exothermic or endothermic events can be more difficult to manage in larger reactors.
-
Mixing and Mass Transfer: Ensuring efficient mixing of reagents, especially with heterogeneous mixtures, is crucial for consistent results.
-
Work-up and Purification: Handling and purifying larger quantities of material can present logistical challenges.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium source and ligand are of high purity and have been stored correctly under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties. For less reactive coupling partners, bulky, electron-rich phosphine ligands may be necessary. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki reactions, and NaOtBu or K₃PO₄ for Buchwald-Hartwig aminations. Ensure the base is anhydrous if required. |
| Insufficient Temperature | Gradually increase the reaction temperature. Some cross-couplings of less reactive halides require higher temperatures to proceed. Monitor for potential side reactions at elevated temperatures. |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling. |
| Impurities in Reagents | Ensure all reagents, especially the boronic acid/ester or amine coupling partner, are pure. Impurities can interfere with the catalytic cycle. |
| Moisture | For reactions sensitive to water (e.g., those using highly sensitive boronic acids or bases), use anhydrous solvents and reagents. |
Issue 2: Poor Chemoselectivity (Reaction at both C-Br and C-Cl)
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or reaction time. Use a milder base. |
| Highly Reactive Catalyst System | While effective for C-Cl bond activation, some highly active catalyst systems may not be selective for the C-Br bond. Consider using a less reactive catalyst/ligand combination, such as Pd(PPh₃)₄. |
| Prolonged Reaction Time | Monitor the reaction progress closely by TLC or GC/LC-MS and stop the reaction once the starting material is consumed to prevent further reaction at the C-Cl bond. |
Issue 3: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | Use a slight excess of the boronic acid. Ensure rigorous exclusion of oxygen. |
| Debromination of Starting Material | This can be caused by certain bases or impurities. Lowering the reaction temperature or changing the base may help. Ensure the reaction is performed under a strict inert atmosphere. |
| Hydrolysis of Boronic Acid | Ensure anhydrous conditions if using a boronic acid prone to hydrolysis. Consider using a more stable boronic ester (e.g., a pinacol ester). |
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol provides a general method for the selective arylation at the 5-position of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-3 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol provides a general method for the selective amination at the 5-position.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos) (1-2 mol% Pd)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4 equiv)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand) and the base.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of Substituted 2,2-Difluorobenzodioxoles
For Researchers, Scientists, and Drug Development Professionals
The 2,2-difluoro-1,3-benzodioxole scaffold is a key structural motif in numerous pharmacologically active compounds and functional materials. Understanding the precise structure and substitution patterns of these molecules is paramount for drug design and development. 1H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these compounds. This guide provides a comparative analysis of the 1H NMR spectral data of various substituted 2,2-difluorobenzodioxoles, supported by experimental protocols and data.
1H NMR Spectral Data of Substituted 2,2-Difluorobenzodioxoles
The chemical shifts (δ) and coupling constants (J) of the aromatic protons in substituted 2,2-difluorobenzodioxoles are highly sensitive to the nature and position of the substituents on the benzene ring. The following table summarizes the 1H NMR data for a series of 5-substituted 2,2-difluorobenzodioxole derivatives, providing a valuable resource for spectral interpretation and comparison.
| Substituent at C5 | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -H | H-4, H-7 | ~7.01 | m | |
| H-5, H-6 | ~7.01 | m | ||
| -COOH | H-4 | 7.82 | d | J = 8.0 |
| H-6 | 7.62 | dd | J = 8.0, 1.7 | |
| H-7 | 7.20 | d | J = 8.0 | |
| -COOCH3 | H-4 | 7.80 | d | J = 8.0 |
| H-6 | 7.59 | dd | J = 8.0, 1.7 | |
| H-7 | 7.17 | d | J = 8.0 | |
| -CH2OH | H-4 | 7.08 | s | |
| H-6 | 6.99 | d | J = 8.0 | |
| H-7 | 6.93 | d | J = 8.0 | |
| -CHO | H-4 | 7.60 | s | |
| H-6 | 7.50 | d | J = 8.0 | |
| H-7 | 7.15 | d | J = 8.0 | |
| -NO2 | H-4 | 7.85 | d | J = 2.2 |
| H-6 | 7.75 | dd | J = 8.8, 2.2 | |
| H-7 | 7.18 | d | J = 8.8 | |
| -NH2 | H-4 | 6.55 | d | J = 2.4 |
| H-6 | 6.65 | dd | J = 8.2, 2.4 | |
| H-7 | 6.85 | d | J = 8.2 | |
| -Br | H-4 | 7.25 | d | J = 1.9 |
| H-6 | 7.15 | dd | J = 8.4, 1.9 | |
| H-7 | 6.95 | d | J = 8.4 |
Experimental Protocols
General Synthesis of 5-Substituted 2,2-Difluorobenzodioxoles
A common synthetic route to 5-substituted 2,2-difluorobenzodioxoles involves the electrophilic substitution of the parent 2,2-difluoro-1,3-benzodioxole. The following is a general procedure for nitration, which can be subsequently modified to introduce other functional groups.
Synthesis of 5-Nitro-2,2-difluoro-1,3-benzodioxole:
To a stirred solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq) in concentrated sulfuric acid at 0 °C, a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the 5-nitro-2,2-difluoro-1,3-benzodioxole.
1H NMR Spectroscopic Analysis
1H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
Sample Preparation:
Approximately 5-10 mg of the purified substituted 2,2-difluorobenzodioxole is dissolved in 0.6-0.8 mL of the deuterated solvent in a 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity before analysis.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and 1H NMR analysis of substituted 2,2-difluorobenzodioxoles.
Caption: Workflow for Synthesis and 1H NMR Analysis.
Comparison with Alternatives
While 1H NMR is a primary tool for structural analysis, other spectroscopic techniques provide complementary information.
-
13C NMR Spectroscopy: Provides information about the carbon framework of the molecule. The chemical shift of the CF2 carbon is typically observed around 120-130 ppm.
-
19F NMR Spectroscopy: Directly probes the fluorine nuclei, offering valuable information about the electronic environment of the CF2 group.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula and providing clues about the structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as C=O, NO2, or NH2 vibrations.
Interpreting the Mass Spectrometry Fragmentation of 5-Bromo-6-chloro-2,2-difluorobenzodioxole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Bromo-6-chloro-2,2-difluorobenzodioxole. Due to the absence of publicly available experimental mass spectra for this specific compound, this analysis is based on established fragmentation principles for halogenated aromatic compounds. For comparative purposes, the experimental fragmentation data of a structurally related compound, 5-Chloro-1,3-benzodioxole, sourced from the NIST Chemistry WebBook[1], is presented alongside the predicted data. This comparison offers insights into the fragmentation behavior of the benzodioxole core structure.
Predicted and Comparative Fragmentation Data
The following table summarizes the predicted major fragment ions for 5-Bromo-6-chloro-2,2-difluorobenzodioxole and the experimentally observed fragments for 5-Chloro-1,3-benzodioxole.
| m/z | Predicted Ion for 5-Bromo-6-chloro-2,2-difluorobenzodioxole | Observed Ion for 5-Chloro-1,3-benzodioxole | Interpretation |
| 270/272/274 | [M]•+ | - | Molecular ion peak with characteristic isotopic pattern for one bromine and one chlorine atom. |
| - | - | 156/158 | Molecular ion peak with isotopic pattern for one chlorine atom. |
| 241/243/245 | [M - CHO]•+ | - | Loss of a formyl radical. |
| 206/208 | [M - Br]•+ | - | Loss of a bromine radical. |
| - | - | 121 | [M - Cl]•+ |
| 191/193 | [M - Br - CHO]•+ | - | Sequential loss of bromine and a formyl radical. |
| 177 | [M - Br - Cl]•+ | - | Loss of both halogen radicals. |
| - | - | 92 | [M - Cl - CHO]•+ |
| 127 | [C6H2Br]+ | - | Bromophenyl cation. |
| 92 | [C6H3Cl]+ | [C6H4O2]+ | Chlorophenyl cation (predicted); Benzodioxole cation fragment (observed). |
Note: The m/z values for ions containing bromine and/or chlorine are presented as multiplets reflecting the natural isotopic abundances of these halogens (⁷⁹Br/⁸¹Br ≈ 1:1; ³⁵Cl/³⁷Cl ≈ 3:1).
Predicted Fragmentation Pathway of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
The proposed fragmentation pathway for 5-Bromo-6-chloro-2,2-difluorobenzodioxole under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the loss of halogen atoms and fragmentation of the dioxole ring.
References
Comparative Analysis of 13C NMR Assignments for Dihalogenated Benzodioxole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of dihalogenated benzodioxole derivatives. This guide provides a comparative analysis of chemical shifts, detailed experimental protocols, and a structural overview to aid in the identification and characterization of these important chemical entities.
The benzodioxole moiety is a key structural feature in a multitude of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. The introduction of halogen atoms onto the benzene ring of the benzodioxole scaffold can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation is paramount in the development of new chemical entities, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide presents a comparison of the 13C NMR assignments for two representative dihalogenated benzodioxole derivatives: 4,5-dichlorobenzodioxole and 5,6-dibromobenzodioxole.
13C NMR Chemical Shift Assignments
The 13C NMR chemical shifts for 4,5-dichlorobenzodioxole and 5,6-dibromobenzodioxole are summarized in the table below. The data highlights the influence of the nature and position of the halogen substituents on the electronic environment of the carbon atoms within the benzodioxole ring system.
| Carbon Atom | 4,5-Dichlorobenzodioxole (δ, ppm) | 5,6-Dibromobenzodioxole (δ, ppm) |
| C-2 (O-CH₂-O) | 102.5 | 102.2 |
| C-3a, C-7a | 144.2 | 148.9 |
| C-4, C-5 | 128.1 | 116.5 |
| C-6, C-7 | 109.8 | 112.9 |
Note: The assignments are based on previously reported spectral data. Slight variations in chemical shifts may be observed depending on the solvent and experimental conditions.
Experimental Protocols
The following provides a general outline of the experimental procedures typically employed to acquire 13C NMR data for dihalogenated benzodioxole derivatives.
Sample Preparation: A sample of the dihalogenated benzodioxole derivative (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectroscopy: 13C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher. For 13C, the corresponding frequency would be 75 MHz or higher. Standard acquisition parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Structural Representation and Numbering
The general structure of a dihalogenated benzodioxole and the standard numbering convention for the carbon atoms are illustrated in the diagram below. This numbering system is used for the assignment of the 13C NMR signals.
Caption: General structure of a dihalogenated benzodioxole with IUPAC numbering.
Navigating Selective Couplings: A Comparative Guide to C-Br vs. C-Cl Reactivity in 5-Bromo-6-chloro-2,2-difluorobenzodioxole
For researchers, scientists, and drug development professionals, the strategic functionalization of dihalogenated aromatic compounds is a critical step in the synthesis of novel molecular entities. This guide provides a comparative analysis of the reactivity of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond in 5-Bromo-6-chloro-2,2-difluorobenzodioxole, a versatile building block in medicinal chemistry. By leveraging the inherent reactivity differences between the two halogen substituents, selective cross-coupling reactions can be achieved, allowing for a stepwise and controlled elaboration of the molecular scaffold.
The fundamental principle governing the selective functionalization of 5-Bromo-6-chloro-2,2-difluorobenzodioxole in transition metal-catalyzed cross-coupling reactions is the differential reactivity of the carbon-halogen bonds. This reactivity trend is well-established and follows the order of bond lability: C-I > C-Br > C-Cl > C-F. This hierarchy is a direct consequence of the decreasing carbon-halogen bond strength down the group, with the weaker C-Br bond being more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) than the stronger C-Cl bond.[1][2]
This intrinsic difference in reactivity allows for the selective coupling at the C-Br position while leaving the C-Cl bond intact for subsequent transformations. Achieving high selectivity is often a matter of carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and temperature.
Quantitative Data on Selective Cross-Coupling
While specific quantitative data for the coupling of 5-Bromo-6-chloro-2,2-difluorobenzodioxole is not extensively available in the public domain, the following table summarizes the expected outcomes and conditions for selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These projections are based on established principles and data from analogous dihalogenated aromatic systems.
| Reaction Type | Target Bond | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Expected Yield | Expected Selectivity |
| Suzuki-Miyaura | C-Br | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-100 | High | >95% for C-Br coupling |
| Suzuki-Miyaura | C-Cl | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type (e.g., XPhos, SPhos) | K₃PO₄ or CsF | Toluene or Dioxane | 100-120 | Moderate to High | Dependent on prior C-Br functionalization |
| Buchwald-Hartwig | C-Br | Pd₂(dba)₃ | BINAP or Xantphos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 90-110 | High | >95% for C-Br amination |
| Buchwald-Hartwig | C-Cl | Pd₂(dba)₃ or Pd(OAc)₂ | Buchwald-type (e.g., RuPhos, BrettPhos) | LHMDS or NaOtBu | Toluene or THF | 100-120 | Moderate to High | Dependent on prior C-Br functionalization |
Experimental Protocols for Selective Couplings
The following are general experimental protocols for achieving selective C-Br bond coupling in 5-Bromo-6-chloro-2,2-difluorobenzodioxole. Optimization may be required for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To selectively couple an arylboronic acid at the C-Br position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask, add 5-Bromo-6-chloro-2,2-difluorobenzodioxole, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the C-Br Position
Objective: To selectively couple a primary or secondary amine at the C-Br position of 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
Materials:
-
5-Bromo-6-chloro-2,2-difluorobenzodioxole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the amine, followed by 5-Bromo-6-chloro-2,2-difluorobenzodioxole.
-
Heat the reaction mixture to 100-110 °C and monitor its progress.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Reaction Selectivity and Workflow
The following diagrams illustrate the principles of selective coupling and a general experimental workflow.
References
A Comparative Guide to the X-ray Crystal Structure Analysis of Benzodioxole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of three distinct benzodioxole derivatives, supported by experimental data from single-crystal X-ray diffraction studies. The information presented herein is intended to offer researchers and professionals in the field of drug development a comprehensive understanding of the structural nuances of these compounds, which are pivotal in the design of novel therapeutic agents.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for three benzodioxole derivatives, providing a quantitative comparison of their solid-state structures.
| Parameter | Compound 1[1] | Compound 2[2][3] | Compound 3[4] |
| Chemical Name | 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one | N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine | 6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one |
| Chemical Formula | C₁₃H₁₂N₂O₃ | C₁₃H₁₃N₃O₃·C₃H₈O | C₂₂H₂₇N₃O₄S |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/n | P2₁ | P-1 |
| a (Å) | 7.3322(5) | 9.0963(3) | 11.1220(5) |
| b (Å) | 8.0341(5) | 14.7244(6) | 12.2241(5) |
| c (Å) | 19.4479(14) | 10.7035(4) | 21.5246(9) |
| α (˚) | 90 | 90 | 88.958(2) |
| β (˚) | 95.775(2) | 94.298(3) | 79.836(2) |
| γ (˚) | 90 | 90 | 79.384(2) |
| Volume (ų) | 1139.82(13) | 1429.57(9) | 2830.9(2) |
| Z | 4 | 2 | 6 |
| Temperature (K) | 293(2) | Not specified | 100 |
| Radiation type | Mo Kα | Not specified | Not specified |
| R-factor | 0.0533 | Not specified | 0.046 |
Selected Bond Lengths and Angles
A comparative analysis of selected bond lengths and angles within the benzodioxole moiety and its substituents is crucial for understanding the conformational and electronic properties of these molecules.
| Bond/Angle | Compound 1 (Å or ˚)[1] | Compound 2 (Å or ˚)[2] |
| C1-O1 | 1.366(3) | 1.371(4) |
| C2-O1 | 1.428(3) | 1.431(4) |
| C2-O2 | 1.427(3) | 1.428(4) |
| C7-O2 | 1.371(3) | 1.375(4) |
| C1-C6 | 1.381(4) | 1.385(5) |
| C6-C5 | 1.382(4) | 1.388(5) |
| C1-O1-C2 | 109.8(2) | 109.5(2) |
| O1-C2-O2 | 107.8(2) | 107.5(2) |
| C7-O2-C2 | 109.7(2) | 109.6(2) |
Experimental Protocols
The methodologies employed in the X-ray crystal structure analysis of the compared benzodioxole derivatives are outlined below. These protocols represent standard procedures in the field of small-molecule crystallography.
Synthesis and Crystallization:
-
Compound 1: Synthesized and colorless single crystals were grown from an unspecified solvent.
-
Compound 2: Synthesized in a multi-step reaction, with the final product recrystallized from ethanol to yield colorless crystals suitable for X-ray analysis.[2]
-
Compound 3: The synthesis involved a multi-step process, and single crystals were obtained by slow evaporation from an unspecified solvent.[4]
X-ray Data Collection and Structure Refinement:
A general workflow for single-crystal X-ray diffraction is depicted in the diagram below. For the specific compounds:
-
Compound 1: Data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
Compound 2: X-ray diffraction data was collected on a Bruker AXS-KAPPA APEXII diffractometer. The structure was also solved by direct methods and refined using the SHELXL program.
-
Compound 3: Data collection was performed on a Bruker AXS SMART APEX CCD diffractometer. The structure was solved and refined using the SHELXTL software package.
Visualizations
The following diagrams illustrate the general experimental workflow for X-ray crystal structure analysis and a logical comparison of the key structural features of the benzodioxole derivatives discussed.
Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.
Caption: A diagram showing the relationship between the core structure and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray Single Crystal Structure, Molecular Docking and DFT Computations on N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine: A New Potential Antifungal Agent Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Uncharted Territory: 5-Bromo-6-chloro-2,2-difluorobenzodioxole in PROTAC Linker Design
Despite a comprehensive search of available scientific literature and chemical databases, there is currently no public information or experimental data available on the use of 5-Bromo-6-chloro-2,2-difluorobenzodioxole as a linker in Proteolysis Targeting Chimeras (PROTACs). This absence of data precludes a direct comparative analysis of its performance against other established PROTAC linkers.
PROTAC technology is a rapidly evolving field in drug discovery, where the linker connecting a target protein binder and an E3 ligase ligand plays a crucial role in the efficacy of the resulting degrader molecule.[1][2][3] Researchers continuously explore novel linker structures to optimize the physicochemical properties, ternary complex formation, and overall performance of PROTACs.[1][4] Linkers are broadly categorized into flexible types, such as polyethylene glycol (PEG) and alkyl chains, and rigid linkers, which include cyclic and aromatic structures.[2][5] The choice of linker significantly impacts a PROTAC's stability, solubility, cell permeability, and the geometry of the ternary complex, all of which are critical for efficient protein degradation.[2][5]
While there is extensive research on commonly used linkers, the specific application and potential advantages or disadvantages of a 5-Bromo-6-chloro-2,2-difluorobenzodioxole-based linker remain unexplored in the public domain. The structure of this molecule suggests it could be investigated as a rigid linker, potentially offering a defined spatial orientation between the two ends of the PROTAC. Aromatic and heterocyclic structures are often incorporated into linkers to introduce rigidity.[5][]
Without experimental data, any discussion of its potential performance in comparison to well-established linkers like PEG or alkyl chains would be purely speculative. Key performance indicators for PROTACs, such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), are determined experimentally.[7] Similarly, detailed experimental protocols for synthesizing and evaluating PROTACs containing this specific linker are not available.
Researchers and drug development professionals interested in novel linker technologies are encouraged to consult the extensive body of literature on general PROTAC linker design principles to inform their own investigations into new chemical entities.[1][3][8] The exploration of novel linkers, potentially including structures like 5-Bromo-6-chloro-2,2-difluorobenzodioxole, will continue to be a key driver of innovation in the field of targeted protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Biological Activity Data Currently Available for Derivatives of 5-Bromo-6-chloro-2,2-difluorobenzodioxole
Despite a comprehensive search of available scientific literature, no specific studies detailing the synthesis and subsequent biological evaluation of compounds derived directly from 5-Bromo-6-chloro-2,2-difluorobenzodioxole have been identified. While this starting material is commercially available, its application in the development of new biologically active agents has not yet been reported in published research.
While the broader classes of bromo- and chloro-substituted heterocyclic compounds are known to possess a range of biological activities, including anticancer and antimicrobial properties, this general information cannot be extrapolated to the specific derivatives of the requested starting material. The unique combination of bromo, chloro, and difluorobenzodioxole moieties would likely impart distinct physicochemical and pharmacological properties to any synthesized compounds, necessitating specific experimental validation.
For researchers interested in this area, the absence of existing data presents a novel field of inquiry. The synthesis of derivatives from 5-Bromo-6-chloro-2,2-difluorobenzodioxole and the subsequent exploration of their biological activities could yield new classes of compounds with therapeutic potential.
General Experimental Workflow for Synthesizing and Screening Novel Compounds
For researchers venturing into this unexplored area, a general workflow for the synthesis and evaluation of novel compounds can be outlined. This workflow represents a standard approach in early-stage drug discovery.
Figure 1. A generalized workflow for the synthesis and biological evaluation of novel chemical entities.
This diagram illustrates a logical progression from the initial synthesis and purification of new compounds to their biological screening and subsequent investigation into their mechanism of action.
Due to the lack of specific data on derivatives of 5-Bromo-6-chloro-2,2-difluorobenzodioxole, it is not possible to provide the requested detailed comparison guide at this time. Further research in this specific chemical space is required before such a guide can be compiled.
Navigating the Structural Maze: A Comparative Guide to the Validation of 5-aryl-6-chloro-2,2-difluorobenzodioxole Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. The family of 5-aryl-6-chloro-2,2-difluorobenzodioxole derivatives presents a unique set of challenges and opportunities in this regard, owing to their complex substitution patterns and the presence of multiple halogen atoms. This guide provides an objective comparison of the structural validation data for a representative compound from this class against relevant alternatives, supported by detailed experimental protocols and workflow visualizations.
Comparative Structural Data
To illustrate the nuances of structural validation for this class of compounds, we present a comparative analysis of a hypothetical target compound, 5-phenyl-6-chloro-2,2-difluorobenzodioxole (Compound A) , against three alternatives:
-
Compound B: 5-phenyl-6-chloro-1,3-benzodioxole (a non-difluorinated analog)
-
Compound C: 5-phenyl-6-bromo-2,2-difluorobenzodioxole (a different halogenated analog)
-
Compound D: 2-(2,4-difluorophenyl)-5-chlorobenzoxazole (a related heterocyclic system)
The following tables summarize the expected quantitative data from key analytical techniques used for structural validation.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | ¹H NMR (Ar-H) | ¹³C NMR (C-F₂) | ¹³C NMR (Ar-C-Cl) | ¹³C NMR (Ar-C-Aryl) |
| A | 7.30-7.50 (m) | 118.5 (t, J = 280 Hz) | 129.5 | 135.0 |
| B | 7.25-7.45 (m) | N/A | 128.0 | 136.2 |
| C | 7.32-7.52 (m) | 118.6 (t, J = 281 Hz) | 118.0 | 135.3 |
| D | 7.40-7.80 (m) | N/A | 130.1 | N/A |
Note: Data for Compound A, B, and C is illustrative. Data for Compound D is based on typical values for similar structures.
Table 2: Comparative Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Key IR Absorptions (cm⁻¹) | HRMS (m/z) [M+H]⁺ Calculated | HRMS (m/z) [M+H]⁺ Found |
| A | 1250 (C-F), 1080 (C-O), 850 (C-Cl) | 269.0231 | 269.0235 |
| B | 1075 (C-O), 845 (C-Cl) | 233.0420 | 233.0423 |
| C | 1252 (C-F), 1078 (C-O), 780 (C-Br) | 312.9726 | 312.9722 |
| D | 1620 (C=N), 1245 (C-F), 1090 (C-O), 855 (C-Cl) | 250.0129 | 250.0131 |
Note: Data is illustrative and based on characteristic vibrational frequencies and calculated exact masses.
Table 3: Comparative Single-Crystal X-Ray Diffraction Data
| Parameter | Compound A (Illustrative) | Related Difluorobenzodioxole Derivative |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.5 | 14.761 |
| b (Å) | 8.2 | 7.280 |
| c (Å) | 12.1 | 24.484 |
| β (°) | 98.5 | 90 |
| C-F bond length (Å) | 1.34, 1.35 | 1.33, 1.34 |
| C-Cl bond length (Å) | 1.74 | N/A |
Note: Data for Compound A is hypothetical. Data for the related derivative is sourced from published structures of similar compounds for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative experimental protocols for the structural characterization of 5-aryl-6-chloro-2,2-difluorobenzodioxole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Record the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Acquire the spectrum on the same instrument at a corresponding frequency (e.g., 100 MHz). Note the characteristic triplet for the CF₂ group due to carbon-fluorine coupling.
-
¹⁹F NMR: Acquire the spectrum to confirm the presence and chemical environment of the fluorine atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments to establish connectivity between protons and carbons, aiding in the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for functional groups such as C-F, C-O, C-Cl, and aromatic C-H bonds.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F². This provides definitive information on the molecular structure, conformation, and intermolecular interactions.
Visualizing the Validation Workflow
The structural validation of a novel compound is a logical and stepwise process. The following diagrams illustrate the typical workflow and the relationship between different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation of novel chemical compounds.
Caption: Logical relationships between analytical techniques and the information derived for structural validation.
Reactivity Face-Off: A Comparative Guide to Fluorinated and Non-Fluorinated Bromo-Chloro Benzodioxoles
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated bromo-chloro benzodioxoles, supported by established principles of organic chemistry and illustrative experimental contexts. Understanding these reactivity differences is crucial for the efficient design and synthesis of novel, complex molecules.
Executive Summary: Key Reactivity Differences
The presence of a fluorine atom on the benzodioxole ring significantly influences its chemical reactivity, primarily due to fluorine's strong electron-withdrawing inductive effect. This electronic perturbation alters the landscape for several key synthetic transformations.
| Reaction Type | Non-Fluorinated Bromo-Chloro Benzodioxole | Fluorinated Bromo-Chloro Benzodioxole | Rationale for Reactivity Difference |
| Directed ortho-Metalation (DoM) | Lithiation is directed by the dioxole oxygens and halogens, but regioselectivity can be competitive. | Fluorine acts as a potent ortho-directing group, leading to enhanced regioselectivity and potentially faster lithiation at the position adjacent to the fluorine atom.[3] | Fluorine's strong inductive effect increases the acidity of the ortho-protons, facilitating deprotonation.[4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Moderately reactive, dependent on the substitution pattern and the strength of the attacking nucleophile. | The ring is more activated towards nucleophilic attack due to the increased electron deficiency caused by the fluorine atom. | The rate-determining step in SNAr is the attack of the nucleophile to form a negatively charged Meisenheimer complex, which is stabilized by electron-withdrawing groups like fluorine.[6][7] |
| Halogen Dance Rearrangement | Susceptible to base-induced halogen migration ("halogen dance"), which can lead to isomeric mixtures.[8] | The "halogen dance" is generally suppressed. | The strong ability of fluorine to stabilize an adjacent organolithium species thermodynamically disfavors the migration of the lithium, and consequently the halogen.[9] |
| Palladium-Catalyzed Cross-Coupling | Reactivity follows the general trend of C-Br > C-Cl for oxidative addition. Selective coupling at the bromine site is expected.[10] | The C-Br bond remains the primary site of reactivity. The electronic effect of fluorine may have a minor influence on reaction rates but does not change the fundamental selectivity. | The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl and C-F bonds, making it the most susceptible to oxidative addition to a Pd(0) catalyst.[11] |
In-Depth Analysis and Experimental Protocols
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[12][13] The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent.
Comparative Reactivity:
-
Non-Fluorinated System: In a non-fluorinated bromo-chloro benzodioxole, the dioxole oxygens and the halogens themselves can act as directing groups. This can sometimes lead to mixtures of regioisomers upon lithiation and subsequent trapping with an electrophile.
-
Fluorinated System: Fluorine is a highly effective directing group for ortho-metalation.[3] Its presence significantly increases the kinetic acidity of the adjacent protons. This leads to preferential lithiation at the C-H bond ortho to the fluorine atom, offering superior regiocontrol. Furthermore, the strong thermodynamic stability of the resulting ortho-fluoro aryllithium species can suppress undesired side reactions like the "halogen dance" rearrangement.[9]
Illustrative Experimental Protocol: Directed ortho-Metalation and Trapping
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the bromo-chloro benzodioxole substrate (1.0 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Base Addition: A solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq.), in THF is added dropwise while maintaining the temperature at -78 °C. The use of lithium amides is often preferred over alkyllithiums to avoid potential halogen-metal exchange.[8]
-
Metalation: The reaction mixture is stirred at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Electrophilic Quench: The desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or an aldehyde/ketone for hydroxymethylation) (1.2 eq.) is added dropwise at -78 °C.
-
Workup: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Logical Workflow for Directed ortho-Metalation
Caption: Workflow for Directed ortho-Metalation (DoM).
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for forming carbon-heteroatom bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of a leaving group.[6][7]
Comparative Reactivity:
-
Non-Fluorinated System: The benzodioxole ring itself is not strongly activated towards SNAr. Reactivity is dependent on the nature of the leaving group (Br or Cl) and the presence of other electron-withdrawing substituents.
-
Fluorinated System: The potent electron-withdrawing nature of fluorine deactivates the ring for electrophilic substitution but activates it for nucleophilic attack.[7] A fluorinated bromo-chloro benzodioxole will be significantly more susceptible to SNAr than its non-fluorinated counterpart, assuming the fluorine is not the leaving group. The increased rate is due to the stabilization of the negatively charged Meisenheimer intermediate.[14]
Illustrative Experimental Protocol: SNAr with an Alkoxide
-
Setup: To a solution of the bromo-chloro benzodioxole substrate (1.0 eq.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is added a nucleophile, such as sodium methoxide (1.5 eq.).
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: The combined organic layers are washed with water and brine, dried over a drying agent, and concentrated. The product is then purified by chromatography or recrystallization.
SNAr Mechanism and the Role of Fluorine
Caption: Fluorine stabilizes the key SNAr intermediate.
Conclusion
The incorporation of fluorine into a bromo-chloro benzodioxole framework profoundly alters its reactivity profile. For researchers engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, these differences are not merely academic but have significant practical implications for reaction design and optimization. Fluorination enhances regioselectivity in directed metalations, activates the ring for nucleophilic substitution, and can suppress unwanted side reactions. A thorough understanding of these electronic effects is paramount to leveraging the full potential of fluorinated building blocks in drug development and materials science.
References
- 1. Fluorinated Benzodioxoles - Enamine [enamine.net]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Directed Ortho Metalation [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Bromo-6-chloro-2,2-difluorobenzo[d]dioxole
Essential Guide to the Safe Disposal of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar brominated, chlorinated, and fluorinated benzodioxole derivatives, 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and respiratory tract irritation.[1][3] Therefore, stringent adherence to PPE protocols is mandatory to minimize exposure risk.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendation | Justification |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin irritation and absorption.[1][2][3][4] |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Prevents eye contact and serious eye irritation.[1][2][3][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[1][3] |
| Body Protection | A fully buttoned lab coat. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling and Disposal Procedures
A systematic approach to handling and disposing of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole is crucial for laboratory safety and environmental protection.
A. Engineering Controls
Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is highly recommended to minimize inhalation exposure. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][4]
B. Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.
-
Control and Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[3] Avoid generating dust.[1]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Personal Decontamination: Remove and launder any contaminated clothing before reuse.[1] Wash hands and any exposed skin thoroughly with soap and water.[2][4]
C. Waste Disposal Protocol
Due to its halogenated nature, 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole must be disposed of as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled "Halogenated Organic Solid Waste" container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container.
-
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]
-
Never dispose of this chemical down the drain or in the regular trash.
-
Table 2: Waste Management Summary
| Waste Type | Container Type | Labeling Requirement | Storage Location |
| Contaminated Solid Waste | Sealable, chemically resistant container. | "Hazardous Waste: Halogenated Organic Solids" | Designated, well-ventilated, and secure waste area. |
| Contaminated Liquid Waste | Sealable, chemically resistant container. | "Hazardous Waste: Halogenated Organic Liquids" | Designated, well-ventilated, and secure waste area. |
| Empty Containers | Place in the designated solid hazardous waste container. | Treat as hazardous waste. | Designated, well-ventilated, and secure waste area. |
Personal protective equipment for handling 5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole
Essential Safety and Operational Guidance for 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Precautionary Measures
-
Serious Eye Irritation: Can cause serious eye irritation.[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some related compounds are harmful through these routes of exposure.[1]
It is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards.[7] Use chemical safety goggles where splashing is a possibility. A face shield may be required for procedures with a high risk of splashing or explosion.[7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for protection against a broad range of chemicals for short-term use.[7][9][10] Always inspect gloves for tears or punctures before use.[10] Discard and replace immediately if contaminated. |
| Body Protection | Laboratory Coat | A lab coat with long sleeves and buttoned up is required to protect skin and clothing from potential splashes.[7][9] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 Approved Respirator | Use a respirator if working outside of a fume hood or if there is a risk of generating dust or aerosols.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Handling and Storage:
-
Handling: Always handle this compound within a chemical fume hood.[5][6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands thoroughly after handling.[2][3][11] Do not eat, drink, or smoke in the work area.[1][4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][11]
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control and Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Avoid generating dust.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste as hazardous chemical waste in accordance with local, state, and federal regulations.[2][11]
Disposal:
Safe Handling Workflow
The following diagram illustrates the procedural steps for the safe handling of 5-Bromo-6-chloro-2,2-difluorobenzo[d][1][2]dioxole.
Caption: Workflow for safe handling of chemicals.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. uwyo.edu [uwyo.edu]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
